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  • Product: 4-iodo-1H-indole-3-carbaldehyde
  • CAS: 72527-73-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Iodo-1H-indole-3-carbaldehyde: A Technical Guide

Executive Summary The compound 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2) is a highly valuable bifunctional building block in modern medicinal chemistry and organic synthesis. The C3-formyl group serves as an elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2) is a highly valuable bifunctional building block in modern medicinal chemistry and organic synthesis. The C3-formyl group serves as an electrophilic handle for Knoevenagel condensations and reductive aminations, while the C4-iodo substituent provides a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. This dual reactivity makes it a critical precursor in the synthesis of complex pharmacophores, including novel calpain-I inhibitors and ergoline skeleton analogues[1].

This whitepaper provides an in-depth, self-validating protocol for the synthesis of 4-iodo-1H-indole-3-carbaldehyde via the Vilsmeier-Haack formylation, alongside comprehensive analytical characterization data.

Mechanistic Causality: The Vilsmeier-Haack Formylation

The synthesis of 4-iodo-1H-indole-3-carbaldehyde from 4-iodoindole relies on the Vilsmeier-Haack reaction , a premier method for the regioselective formylation of electron-rich heterocycles[2].

The Chemical Logic
  • Reagent Generation: The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a highly electrophilic chloromethyleneiminium ion. This step is highly exothermic and moisture-sensitive; the presence of water will prematurely hydrolyze the POCl₃ into phosphoric acid and HCl, destroying the reagent[3].

  • Electrophilic Aromatic Substitution (EAS): The indole core is an electron-rich enamine-like system. Despite the electron-withdrawing inductive effect and steric bulk of the iodine atom at the C4 position, the intrinsic nucleophilicity of the pyrrole ring directs the electrophilic attack exclusively to the C3 position.

  • Hemiaminal Collapse: The resulting Wheland intermediate loses a proton to form a stable iminium salt. Subsequent basic hydrolysis (using NaOH) is strictly required to convert the iminium salt into a hemiaminal, which then collapses to release the free aldehyde and dimethylamine.

VH_Mechanism DMF DMF VR Vilsmeier Reagent (Iminium Ion) DMF->VR + POCl3 (0 °C) POCl3 POCl3 POCl3->VR Intermediate C3-Iminium Salt Intermediate VR->Intermediate EAS Attack Indole 4-Iodoindole Indole->Intermediate Nucleophilic C3 Product 4-Iodo-1H-indole- 3-carbaldehyde Intermediate->Product Basic Hydrolysis (NaOH, H2O)

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation of 4-iodoindole.

Experimental Protocol

The following protocol is optimized for high yield and purity, incorporating self-validating checkpoints to ensure experimental integrity[3],[4].

Reagents & Equipment
  • Substrate: 4-Iodoindole (1.0 equiv)

  • Reagents: Phosphoryl chloride (POCl₃, 1.2 equiv), Anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv as reagent/solvent)

  • Quench: 30% aqueous Sodium Hydroxide (NaOH)

  • Environment: Inert atmosphere (N₂ or Ar), ice-methanol bath.

Exp_Workflow Step1 1. Vilsmeier Reagent Preparation Add POCl3 dropwise to dry DMF at 0 °C Step2 2. Substrate Addition Add 4-Iodoindole in DMF dropwise Step1->Step2 Step3 3. Reaction Incubation Stir at RT for 2-4 hours (Monitor via TLC) Step2->Step3 Step4 4. Quenching & Hydrolysis Pour into ice water, add 30% NaOH to pH 8-9 Step3->Step4 Step5 5. Isolation Filter the precipitated crude product Step4->Step5 Step6 6. Purification Recrystallize from Methanol Step5->Step6

Caption: Step-by-step experimental workflow for synthesizing 4-iodo-1H-indole-3-carbaldehyde.

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent: Charge a flame-dried round-bottom flask with anhydrous DMF and cool to 0 °C using an ice-methanol bath. Add POCl₃ dropwise over 15 minutes. Self-Validation: The solution will transition from colorless to a pale yellow/orange tint, indicating the successful formation of the chloromethyleneiminium ion[3].

  • Substrate Addition: Dissolve 4-iodoindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent at 0 °C to prevent uncontrolled exotherms that could lead to polymerization or degradation.

  • Incubation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The starting material will be consumed, and a new, highly UV-active spot with a lower

    
     (due to the polar aldehyde group) will appear.
    
  • Hydrolysis: Once complete, pour the reaction mixture over crushed ice. Slowly add a 30% aqueous NaOH solution dropwise until the pH reaches 8-9[3]. Causality Insight: The basic pH is mandatory. It drives the hydrolysis of the iminium intermediate and deprotonates the indole nitrogen, preventing the product from remaining water-soluble as a protonated salt.

  • Isolation: The alkaline adjustment will cause the product to crash out of solution as a solid precipitate. Stir for an additional 15 minutes to ensure complete precipitation, then collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual DMF and inorganic salts[3].

  • Purification: Recrystallize the crude material from hot methanol to yield the pure 4-iodo-1H-indole-3-carbaldehyde as a crystalline solid[3],[4].

Analytical Characterization

Rigorous characterization is required to confirm the regiochemistry of the formylation. The data below represents the established analytical standards for pure 4-iodo-1H-indole-3-carbaldehyde[4].

Expert Insight on NMR: A key diagnostic feature in the ¹³C NMR is the resonance of the C4 carbon attached to the iodine atom. Due to the "heavy atom effect" of iodine, this carbon is highly shielded and appears unusually upfield at 83.89 ppm , which definitively confirms the retention of the iodine atom during the formylation process[4].

Quantitative Data Summary
Analytical MethodParameter / AssignmentValue / Shift
Physical Properties Yield~91.6%[4]
Melting Point186 – 188 °C[4]
¹H NMR (400 MHz, DMSO-

)
Indole N-H12.50 ppm (1H, s)
Aldehyde C-H (CHO)10.95 ppm (1H, s)
C2-H (Pyrrole ring)8.30 ppm (1H, s)
C5-H (Aromatic)7.73 ppm (1H, d, J = 8.0 Hz)
C7-H (Aromatic)7.59 ppm (1H, d, J = 8.0 Hz)
C6-H (Aromatic)7.01 ppm (1H, t, J = 8.0 Hz)
¹³C NMR (125 MHz, DMSO-

)
Carbonyl (CHO)184.25 ppm
Aromatic Carbons (ArC, ArCH)138.29, 134.40, 133.29, 128.75, 124.59, 118.09, 113.41 ppm
C-I Carbon (Heavy Atom Effect)83.89 ppm[4]
Mass Spectrometry HRMS [AP+] Calculated for C₉H₇INO271.9572
HRMS [AP+] Found271.9572

References

  • Cardiff University. "The Synthesis and Evaluation of Novel Calpain-I Inhibitors". ORCA - Cardiff University. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Potent inhibition of Ca-dependent activation of calpain-1 by novel mercaptoacrylates". RSC Advances. Available at:[Link]

Sources

Exploratory

Structural Chemistry and Crystallographic Profiling of 4-Iodo-1H-indole-3-carbaldehyde

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary In the realm of rational drug design and complex alkaloid tot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of rational drug design and complex alkaloid total synthesis, halogenated indoles serve as indispensable building blocks. Specifically, 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2) has emerged as a critical intermediate in the synthesis of calpain-I inhibitors, ergot alkaloids, and psilocin analogs [1][2]. While the parent 1H-indole-3-carbaldehyde provides a planar scaffold capable of robust hydrogen bonding, the introduction of an iodine atom at the C4 position fundamentally alters both the electronic landscape and the supramolecular crystal packing of the molecule.

This whitepaper dissects the crystallographic architecture, supramolecular interactions, and synthetic methodologies associated with 4-iodo-1H-indole-3-carbaldehyde, providing a self-validating framework for researchers utilizing this compound in X-ray crystallography and medicinal chemistry.

Crystallographic Architecture & Molecular Geometry

The structural integrity of indole-3-carbaldehyde derivatives is dictated by the highly conjugated 10-π electron system of the indole ring and the electron-withdrawing nature of the C3-formyl group.

Space Group and Unit Cell Considerations

Based on isomorphous crystallographic data from the parent 1H-indole-3-carbaldehyde and related halogenated analogs (such as 4-bromoindole-3-carbaldehyde and 5-methyl-1H-indole-3-carbaldehyde), the 4-iodo derivative predominantly crystallizes in an orthorhombic crystal system (typically space groups Pca21 or Pna21) [3][4]. The bulky iodine atom at the C4 position introduces significant steric hindrance, which forces the crystal lattice to expand its unit cell volume to accommodate the atomic radius of iodine (approx. 140 pm) compared to hydrogen (53 pm).

Planarity and Dihedral Angles

A critical feature of this molecule is its near-planarity. The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms in the core indole system remains minimal (< 0.02 Å). However, the steric clash between the C4-iodine and the C3-aldehyde oxygen/hydrogen dictates the rotational conformation of the aldehyde group.

  • Causality in structural design: To minimize steric repulsion, the carbonyl oxygen (C=O) typically orients itself anti to the C4-iodine atom. This orientation locks the dihedral angle (C2-C3-C11-O1) to nearly 180°, which is a crucial predictive parameter when docking this pharmacophore into enzymatic active sites, such as the calcium-binding domain PEF(S) of calpain[1].

Supramolecular Interactions in the Crystal Lattice

The crystal packing of 4-iodo-1H-indole-3-carbaldehyde is governed by a competitive interplay between hydrogen bonding, halogen bonding, and π-π stacking.

The N-H···O Hydrogen Bonding Network

Like its parent compound, the primary driver of crystal lattice assembly is the strong intermolecular hydrogen bond between the indole nitrogen (N1-H) and the aldehyde carbonyl oxygen (C=O) of an adjacent molecule. This interaction forms continuous, one-dimensional zigzag chains along the crystallographic axis.

Halogen Bonding (σ-Hole Interactions)

The distinguishing feature of the 4-iodo derivative is the presence of a pronounced σ-hole —a region of positive electrostatic potential on the outermost extension of the C-I bond axis. Iodine, being highly polarizable, acts as a potent halogen bond donor. In the crystal lattice, the C-I bond engages in orthogonal interactions with electron-rich regions (either the π-cloud of an adjacent indole ring or a secondary interaction with the carbonyl oxygen). This cross-links the 1D hydrogen-bonded chains into a robust 2D or 3D supramolecular architecture.

SupramolecularNetwork MoleculeA Molecule A (4-Iodo-1H-indole-3-carbaldehyde) MoleculeB Molecule B (Adjacent in Lattice) MoleculeA->MoleculeB N-H···O Hydrogen Bond (1D Chain Formation) MoleculeC Molecule C (Halogen Bond Acceptor) MoleculeA->MoleculeC C-I···O/π Halogen Bond (2D Cross-linking)

Caption: Supramolecular interaction network showing primary H-bonding and secondary halogen bonding.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the compound and its preparation for X-ray diffraction.

Protocol 1: Regioselective Synthesis of 4-Iodo-1H-indole-3-carbaldehyde

Direct halogenation of indole-3-carbaldehyde typically yields the 5- or 6-substituted isomers. To selectively install iodine at the sterically hindered 4-position, a thallation-iodination sequence is utilized [5].

  • Thallation: Dissolve 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous trifluoroacetic acid (TFA) under an argon atmosphere. Slowly add thallium(III) trifluoroacetate (1.4 eq). Stir at room temperature for 2 hours. Causality: The formyl group directs the bulky thallium electrophile to the C4 position via a kinetically controlled coordination intermediate.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove TFA.

  • Iodination: Resuspend the crude intermediate in water. Add an aqueous solution of potassium iodide (KI, 3.0 eq) and copper(I) iodide (CuI, 0.1 eq). Stir vigorously for 2 hours.

  • Purification: Extract with ethyl acetate, wash with sodium thiosulfate (to remove residual I2), dry over MgSO4, and purify via flash chromatography (silica gel, hexane:ethyl acetate 3:1) to yield pale yellow crystals (Yield: ~91-92%, mp 186-188 °C) [1].

SynthWorkflow Start 1H-Indole-3-carbaldehyde Step1 Regioselective Thallation (Tl(TFA)3, TFA) Start->Step1 Intermediate 4-Thallium Intermediate Step1->Intermediate Step2 Iodination (KI, CuI, H2O) Intermediate->Step2 Product 4-Iodo-1H-indole-3-carbaldehyde (Yield: 92%) Step2->Product

Caption: Step-by-step regioselective synthesis of 4-iodo-1H-indole-3-carbaldehyde.

Protocol 2: Single-Crystal Growth for X-Ray Diffraction

To obtain diffraction-quality single crystals, a slow evaporation technique must be employed to prevent the rapid precipitation of amorphous powder.

  • Solvent Selection: Dissolve 20 mg of highly purified 4-iodo-1H-indole-3-carbaldehyde in a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 4:1 ratio. Causality: DCM provides excellent solubility, while MeOH acts as a hydrogen-bond-competing anti-solvent that slows the nucleation rate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation seeds.

  • Evaporation: Puncture the cap of the vial with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting: Harvest the resulting pale-yellow block crystals directly into a cryoprotectant loop (e.g., Paratone-N oil) to prevent solvent loss and lattice degradation prior to mounting on the diffractometer.

Quantitative Data Summary

The following table summarizes the key physicochemical and predicted crystallographic parameters of 4-iodo-1H-indole-3-carbaldehyde, synthesized from empirical data of the indole-3-carbaldehyde class [1][3][4].

ParameterValue / DescriptionAnalytical Significance
Chemical Formula C9H6INOCore molecular composition.
Molecular Weight 271.06 g/mol Verified via HRMS [AP+] 271.9572.
Melting Point 186 - 188 °CIndicator of high crystal lattice energy.
Expected Space Group Pca21 or Pna21 (Orthorhombic)Dictates the asymmetric unit and packing.
Key NMR Shifts (DMSO-d6) δ 12.50 (s, NH), 10.95 (s, CHO)Confirms intact H-bond donors/acceptors.
Primary Interaction N-H···O=C (Distance ~2.8 - 2.9 Å)Drives 1D chain formation in the crystal.
Secondary Interaction C-I···π or C-I···O (Distance ~3.2 - 3.5 Å)Halogen bonding unique to the 4-iodo analog.

Conclusion

The crystal structure and molecular geometry of 4-iodo-1H-indole-3-carbaldehyde represent a perfect intersection of classic hydrogen bonding and modern halogen bonding paradigms. By understanding the spatial requirements and electronic properties of the C4-iodine substitution, researchers can better leverage this molecule in cross-coupling reactions (e.g., Heck or Sonogashira couplings) for the total synthesis of ergot alkaloids, or exploit its unique steric profile to design highly selective allosteric inhibitors for targets like calpain-I.

References

  • Cardiff University / ORCA: The Synthesis and Evaluation of Novel Calpain-I Inhibitors. Discusses the synthesis, melting point, and X-ray co-crystallography of 4-iodoindole-3-carboxaldehyde derivatives. URL:[Link]

  • Sheffield Hallam University: Retrosynthetic analysis of the structure of the ergot alkaloids. Details the use of 4-iodoindole-3-carboxaldehyde in palladium-catalyzed cross-coupling for alkaloid frameworks. URL:[Link]

  • National Institutes of Health (PMC): 5-Methyl-1H-indole-3-carbaldehyde Crystal Structure. Provides baseline crystallographic data (Orthorhombic, N-H...O hydrogen bonding) for substituted indole-3-carbaldehydes. URL:[Link]

  • MDPI: Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde. Details the dihedral angles and π···π interactions in indole-3-carbaldehyde crystal lattices. URL:[Link]

  • Erowid / Heterocycles: A Novel Five-Step Route to the Synthesis of Psilocin from Indole-3-carbaldehyde. Describes the regioselective thallation and iodination procedure to yield 4-iodoindole-3-carbaldehyde. URL:[Link]

Foundational

Solvation Dynamics and Physicochemical Profiling of 4-Iodo-1H-indole-3-carbaldehyde

As a Senior Application Scientist, I approach the solubility of halogenated indoles not merely as a lookup table of values, but as a complex thermodynamic system. Halogenated indole-3-carbaldehydes, particularly 4-iodo-1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the solubility of halogenated indoles not merely as a lookup table of values, but as a complex thermodynamic system. Halogenated indole-3-carbaldehydes, particularly 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2), are privileged scaffolds in modern drug discovery and synthetic organic chemistry, serving as critical building blocks for cross-coupling reactions[1].

However, the introduction of the heavy, highly polarizable iodine atom at the C4 position fundamentally alters the molecule's thermodynamic solubility profile compared to its unhalogenated parent compound, 1H-indole-3-carbaldehyde[2]. This whitepaper dissects the mechanistic causality behind its solvation behavior and provides field-proven, self-validating protocols for handling this compound in the laboratory.

Structural Causality of Solvation

To accurately predict and manipulate the solubility of 4-iodo-1H-indole-3-carbaldehyde, we must analyze its intermolecular forces. The molecule exhibits a distinct "push-pull" dynamic:

  • H-Bond Donor: The indole N-H group is a strong hydrogen bond donor.

  • H-Bond Acceptor: The C3-carbaldehyde oxygen acts as a hydrogen bond acceptor[3].

  • Hydrophobic/Polarizable Core: The C4-iodine atom significantly increases the molecule's lipophilicity and van der Waals volume.

In the solid state, these molecules form a robust crystal lattice stabilized by


 stacking and intermolecular N-H

O=C hydrogen bonds. To achieve dissolution, a solvent must provide a solvation free energy (

) sufficient to overcome this lattice energy.

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptionally effective[4]. Their highly polarized S=O and C=O bonds act as potent hydrogen bond acceptors for the indole N-H, while their lack of H-bond donors prevents them from self-associating as strongly as water. Furthermore, the high polarizability of the iodine atom is well-accommodated by the dielectric environments of DMSO and DMF. Conversely, in aqueous media, the massive hydrophobic bulk of the iodine atom forces water molecules into a highly ordered clathrate-like structure, resulting in an unfavorable entropic penalty (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) that renders the compound practically insoluble[3].

Solvation Molecule 4-iodo-1H-indole-3-carbaldehyde (Lipophilic & Polarizable) DMSO Polar Aprotic (DMSO/DMF) Strong H-Bond Acceptance Molecule->DMSO High Solubility (>20 mg/mL) MeOH Protic (MeOH/EtOH) Moderate H-Bonding Molecule->MeOH Moderate Solubility (1-10 mg/mL) Water Aqueous (Water/PBS) Hydrophobic Exclusion Molecule->Water Insoluble (<0.1 mg/mL)

Solvation dynamics of 4-iodo-1H-indole-3-carbaldehyde across solvent classes.

Quantitative Solubility Matrix

While direct, peer-reviewed quantitative solubility data for the specific 4-iodo derivative is sparse, we can confidently extrapolate its profile by benchmarking against the 4 1H-indole-3-carbaldehyde (CAS 487-89-8)[2][4][5] and structurally related analogs like 4-hydroxy-1H-indole-3-carbaldehyde[6]. The addition of the C4-iodine universally decreases solubility in polar protic solvents while maintaining high solubility in polar aprotic solvents.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism / Causality
DMSO 46.7> 25Strong H-bond acceptance (N-H); high polarizability accommodates C4-Iodine.
DMF 36.7> 20Similar to DMSO; excellent disruption of intermolecular

stacking.
Methanol 32.62 - 5Protic solvent; competes for H-bonding but limited by hydrophobic iodine bulk.
Chloroform 4.85 - 10Non-polar/halogenated synergy; favorable dispersion forces with the iodine atom.
Water 80.1< 0.1High cohesive energy density of water excludes the bulky, hydrophobic C4-iodine.

Experimental Protocols for Solubility Determination

As an application scientist, I mandate that any solubility data used for downstream biological assays or synthetic scale-ups be empirically validated. Relying purely on visual inspection of a solution is a critical failure point; sub-visual micro-precipitates can drastically skew assay results. The following protocol utilizes nephelometry (light scattering) to establish a self-validating kinetic solubility profile[4].

Protocol: Kinetic Solubility Profiling via Nephelometry

Objective: Determine the maximum aqueous concentration of 4-iodo-1H-indole-3-carbaldehyde before precipitation occurs, originating from a DMSO stock. Causality Note: We use a "solvent shift" method because compounds in early drug discovery are universally stored in DMSO. This mimics the exact conditions the compound will experience when introduced to an in vitro biological assay.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 2.71 mg of 4-iodo-1H-indole-3-carbaldehyde (MW: 271.06 g/mol ) in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

    • Self-Validation: Ensure the solution is optically clear. If necessary, sonicate for 5 minutes at 25°C to disrupt any persistent crystalline aggregates.

  • Serial Dilution: In a 96-well V-bottom polypropylene plate, perform a 2-fold serial dilution of the DMSO stock using pure DMSO to create a concentration gradient (10 mM down to 0.078 mM).

  • Aqueous Shift: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent assay plate. Rapidly add 195 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2.5% (v/v), which is generally tolerated in biochemical assays.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 RPM.

    • Causality Note: This incubation period allows the system to reach a metastable thermodynamic equilibrium, giving micro-precipitates time to nucleate and grow if the solubility limit is exceeded.

  • Nephelometric Analysis: Read the plate using a microplate nephelometer (e.g., BMG NEPHELOstar).

  • Data Interpretation: Plot the scattering intensity against the compound concentration. The solubility limit is defined as the inflection point where light scattering significantly deviates from the baseline of the buffer control.

Workflow A 1. Stock Preparation 10 mM in 100% DMSO B 2. Serial Dilution Dispense into Aqueous Buffer (PBS) A->B Solvent shift C 3. Equilibration Incubate at 25°C for 2 hours with shaking B->C Induce precipitation D 4. Phase Separation Centrifugation at 3000 x g C->D Isolate supernatant E 5. Quantification HPLC-UV or Nephelometry Analysis D->E Measure soluble fraction

Workflow for high-throughput kinetic solubility screening via solvent shift.

Conclusion

Handling 4-iodo-1H-indole-3-carbaldehyde requires a strategic approach to solvent selection. Its pronounced lipophilicity dictates that all stock solutions must be prepared in strong polar aprotic solvents (DMSO/DMF)[4]. When transitioning to aqueous environments for biological evaluation, researchers must be hyper-vigilant about the compound's strict kinetic solubility limits to avoid false negatives caused by compound precipitation.

References

  • AChemBlock. "4-iodo-1H-indole-3-carbaldehyde 97% | CAS: 72527-73-2". 1

  • BenchChem. "Solubility Profile of 2,6-Dimethyl-1H-indole-3-carbaldehyde and its Parent Analog in Common Laboratory Solvents". 4

  • BenchChem. "Indole-3-carboxaldehyde basic properties and structure". 2

  • CymitQuimica. "CAS 487-89-8: Indole-3-carboxaldehyde".3

  • ChemicalBook. "Indole-3-carboxaldehyde | 487-89-8".5

  • ChemicalBook. "4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE | 81779-27-3".6

Sources

Exploratory

The Orthogonal Reactivity of 4-Iodo-1H-indole-3-carbaldehyde: A Technical Guide to Advanced Synthetic Applications

Executive Summary In advanced organic synthesis and drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of downstream functionalization. 4-Iodo-1H-indole-3-carbaldehyde (CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of downstream functionalization. 4-Iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2) represents a highly privileged scaffold characterized by its orthogonal reactivity. It features a highly electrophilic C3-carboxaldehyde group primed for condensation and reductive homologation, paired with a C4-iodo group that serves as an ideal substrate for transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of the primary research areas leveraging this compound. By examining the causality behind specific experimental conditions, this guide serves as a self-validating framework for researchers synthesizing novel protease inhibitors, marine alkaloids, and complex fluorophores.

Structural Profiling & Reactivity Dynamics

The synthetic utility of 4-iodo-1H-indole-3-carbaldehyde stems from the electronic and steric interplay between its functional groups. The bulky iodine atom at the C4 position forces the adjacent C3-aldehyde slightly out of coplanarity with the indole ring. This steric hindrance subtly modulates the electrophilicity of the carbonyl carbon while preserving its susceptibility to nucleophilic attack. Conversely, the low bond dissociation energy of the C–I bond (~65 kcal/mol) compared to C–Br or C–Cl bonds ensures that oxidative addition by Palladium(0) occurs rapidly at ambient or mildly elevated temperatures, preventing the degradation of the sensitive aldehyde functionality [3].

Reactivity Core 4-Iodo-1H-indole-3-carbaldehyde Condensation Knoevenagel Condensation Core->Condensation C3-Aldehyde Reactivity Cyanation Reductive Cyanation Core->Cyanation C3-Aldehyde Reactivity Coupling Sonogashira Coupling Core->Coupling C4-Iodide Reactivity Drug Calpain-1 Inhibitors Condensation->Drug Alkaloid Marine Alkaloids Cyanation->Alkaloid Ligand Alkynylated Ligands Coupling->Ligand

Fig 1. Divergent synthetic pathways exploiting orthogonal reactivity of the bifunctional core.

Core Research Area 1: Medicinal Chemistry & Protease Inhibitors

The Pathological Context

Calpain-1 is a calcium-activated cysteine protease implicated in the cell spreading and chemotaxis of neutrophils during tissue damage. Overactivation of this pathway is a hallmark of inflammatory conditions such as rheumatoid arthritis. 4-Iodo-1H-indole-3-carbaldehyde is utilized as a primary precursor to synthesize α-mercaptoacrylic acid derivatives, which act as highly potent, allosteric inhibitors of Calpain-1 by binding to its PEF(S) domain [1].

Pathway Inflammation Tissue Damage Signal Calcium Intracellular Ca2+ Influx Inflammation->Calcium Calpain Calpain-1 Activation Calcium->Calpain Binds PEF Domain Chemotaxis Neutrophil Chemotaxis Calpain->Chemotaxis Cytoskeleton Cleavage Disease Rheumatoid Arthritis Chemotaxis->Disease Inhibitor α-Mercaptoacrylate Inhibitor Inhibitor->Calpain Allosteric Blockade

Fig 2. Mechanism of Calpain-1 allosteric inhibition preventing neutrophil chemotaxis.

Protocol 1: Knoevenagel Condensation to α-Mercaptoacrylates

This protocol details the transformation of the C3-aldehyde into an active inhibitor via a Knoevenagel condensation.

  • Reaction Setup: Dissolve 1.0 eq of 4-iodo-1H-indole-3-carbaldehyde and 1.1 eq of rhodanine in anhydrous toluene.

    • Causality: Toluene enables the azeotropic removal of water generated during the condensation, driving the thermodynamic equilibrium toward the alkene product.

  • Catalyst Addition: Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality: Piperidine acts as a base to deprotonate the active methylene of rhodanine, forming a reactive enolate. Acetic acid protonates the aldehyde oxygen, increasing its electrophilicity and facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux for 4-6 hours using a Dean-Stark apparatus.

    • Causality: Continuous heat is required to overcome the activation energy of the dehydration step following the initial aldol-type addition.

  • Hydrolysis (Subsequent Step): The resulting intermediate is hydrolyzed using aqueous NaOH to yield the final α-mercaptoacrylic acid.

  • Validation & Troubleshooting:

    • Validation: The reaction is self-validating via

      
      H NMR. The disappearance of the distinct aldehyde proton peak (~10.95 ppm) and the appearance of a new vinylic proton peak confirms successful condensation.
      
    • Troubleshooting: If the reaction stalls, ensure anhydrous conditions are strictly maintained, as ambient moisture will push the equilibrium backward.

Core Research Area 2: Total Synthesis of Marine Alkaloids

Indole-3-acetonitriles are critical building blocks for tryptamines and complex marine alkaloids such as batzelline C and isobatzelline C. Traditional syntheses require multiple steps to homologate the aldehyde. However, 4-iodo-1H-indole-3-carbaldehyde can undergo a highly efficient, one-step reductive cyanation [2].

Protocol 2: One-Step Reductive Cyanation
  • Solvent System: Dissolve 4-iodo-1H-indole-3-carbaldehyde in a 1:1 mixture of methanol and formamide.

    • Causality: Methanol efficiently solubilizes the starting material and the reducing agent, while formamide acts as a stabilizing solvent for the transient iminium/carbenium ion intermediate formed post-reduction.

  • Reduction: Cool the solution to 0°C and slowly add NaBH

    
     (1.3 eq).
    
    • Causality: NaBH

      
       reduces the aldehyde to an alkoxide intermediate. The 0°C temperature prevents over-reduction and controls the exothermic release of hydrogen gas.
      
  • Cyanation: Add NaCN (10.0 eq) and allow the mixture to warm to room temperature, stirring for 12 hours.

    • Causality: The massive excess of cyanide drives the nucleophilic displacement of the transiently activated alcohol intermediate, forming the nitrile.

  • Validation & Troubleshooting:

    • Validation: Infrared (IR) spectroscopy provides immediate validation. The appearance of a sharp C

      
      N stretch at ~2250 cm
      
      
      
      and the loss of the C=O stretch at ~1650 cm
      
      
      confirms the transformation.
    • Troubleshooting: If unreacted alcohol remains, the formamide ratio may be too low to adequately stabilize the intermediate for nucleophilic attack.

Core Research Area 3: Late-Stage Functionalization via Cross-Coupling

The C4-iodo position is highly prized for late-stage functionalization. Due to the exceptional leaving group ability of iodine, Sonogashira cross-coupling can be achieved under remarkably mild conditions, allowing for the installation of alkynes to create extended conjugated systems or fluorescent probes [3].

Protocol 3: Sonogashira C4-Alkynylation
  • Degassing: Dissolve the indole core in a mixture of anhydrous DMF and Triethylamine (TEA). Sparge with Argon for 15 minutes.

    • Causality: Rigorous deoxygenation is critical. Oxygen promotes the Glaser homocoupling of the alkyne and irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II). TEA serves as the base to neutralize the HI byproduct.

  • Catalyst Activation: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%) and CuI (10 mol%).
    • Causality: Pd(II) is reduced in situ to the active Pd(0) species. CuI reacts with the terminal alkyne to form a copper acetylide, which transmetallates with the Pd(II)-aryl complex significantly faster than the alkyne alone.

  • Alkyne Addition: Add trimethylsilylacetylene (TMS-alkyne, 1.2 eq) dropwise.

    • Causality: Dropwise addition keeps the steady-state concentration of the alkyne low, further suppressing undesired homocoupling.

  • Validation & Troubleshooting:

    • Validation:

      
      H NMR will show a massive singlet at ~0.2 ppm corresponding to the 9 protons of the TMS group, alongside the disappearance of the C4-iodide mass signature in LC-MS.
      
    • Troubleshooting: If a black precipitate forms immediately, the palladium has crashed out (precipitated as Pd black) due to oxygen ingress or insufficient phosphine ligand stabilization.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes and analytical markers for the three primary protocols discussed, providing a quick-reference benchmark for experimental validation.

Reaction PathwayReagents / Catalyst SystemTarget Functional GroupExpected Yield RangePrimary Validation Marker
Knoevenagel Condensation Rhodanine, Piperidine, AcOH, Tolueneα-Mercaptoacrylic acid85% – 92%

H NMR: Loss of ~10.95 ppm (CHO)
Reductive Cyanation NaBH

, NaCN, MeOH / Formamide
Indole-3-acetonitrile80% – 89%IR: ~2250 cm

(C

N stretch)
Sonogashira Coupling Pd(PPh

)

Cl

, CuI, TMS-Alkyne
C4-Alkynylated Indole75% – 93%

H NMR: Appearance of TMS (~0.2 ppm)

References

  • Title: Potent inhibition of Ca2+-dependent activation of calpain-1 by novel mercaptoacrylates Source: Medicinal Chemistry Communications (Royal Society of Chemistry) URL: [Link]

  • Title: One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes Source: Heterocycles URL: [Link]

Protocols & Analytical Methods

Method

High-Yield Vilsmeier-Haack Formylation of 4-Iodoindole: A Comprehensive Protocol for C3-Functionalization

Executive Summary The synthesis of highly functionalized indole scaffolds is a cornerstone of modern drug discovery and natural product synthesis. Among these, 4-iodoindole-3-carboxaldehyde serves as a highly versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized indole scaffolds is a cornerstone of modern drug discovery and natural product synthesis. Among these, 4-iodoindole-3-carboxaldehyde serves as a highly versatile bifunctional building block. The C3-formyl group acts as a handle for condensation and amination reactions, while the C4-iodo substituent is primed for palladium-catalyzed cross-coupling.

This application note provides an in-depth, self-validating protocol for the regioselective C3-formylation of 4-iodoindole via the Vilsmeier-Haack reaction . By detailing the mechanistic causality, reaction optimization, and step-by-step execution, this guide equips researchers with a robust method to achieve >90% yields while mitigating the steric and electronic deactivation caused by the C4-halogen.

Mechanistic Rationale & Substrate Profiling

The Vilsmeier-Haack formylation is an electrophilic aromatic substitution (EAS) that utilizes a highly reactive chloroiminium ion (the Vilsmeier reagent) generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Causality of C3 Regioselectivity

Indole is an electron-rich heterocycle that preferentially undergoes EAS at the C3 position of the pyrrole ring. This regioselectivity is driven by the stability of the resulting Wheland intermediate; attack at C3 preserves the aromaticity of the adjacent benzene ring, whereas attack at C2 disrupts it [1]. Due to the high electron density at C3, the formylation occurs almost exclusively at this site, even in the presence of deactivating halogens on the benzene ring.

Overcoming C4-Iodo Deactivation

The introduction of an iodine atom at the C4 position introduces two synthetic challenges:

  • Steric Hindrance: The bulky iodine atom physically shields the adjacent C3 position.

  • Inductive Deactivation: The electronegativity of iodine withdraws electron density from the indole core, reducing its overall nucleophilicity.

To overcome these barriers, the protocol utilizes DMF as both the reagent and the solvent to ensure a high local concentration of the Vilsmeier reagent, coupled with mild thermal activation (40 °C) to drive the reaction to completion without inducing substrate decomposition [2].

VH_Mechanism DMF DMF + POCl3 (0 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Intermediate Iminium Intermediate VR->Intermediate Electrophilic Attack Substrate 4-Iodoindole (0 °C to RT) Substrate->Intermediate C3 Addition Hydrolysis Aqueous Base Quench (pH 8) Intermediate->Hydrolysis Workup Product 4-Iodoindole-3-carboxaldehyde (Target Product) Hydrolysis->Product Hydrolysis

Mechanistic workflow of the Vilsmeier-Haack formylation of 4-iodoindole.

Reaction Optimization & Quantitative Data

To establish a reliable protocol, stoichiometric and thermodynamic parameters were systematically evaluated. The data below illustrates the causality behind the chosen optimal conditions.

Table 1: Optimization of Vilsmeier-Haack Formylation of 4-Iodoindole

EntryPOCl₃ (equiv)DMFTemperature (°C)Time (h)Yield (%)Scientific Observation / Causality
11.11.5 equiv0 to 25455Incomplete conversion. The C4-Iodo group sterically hinders the C3 attack, requiring excess electrophile.
21.53.0 equiv0 to 40378Improved conversion. Mild heating overcomes the activation energy barrier.
3 2.0 Solvent 0 to 40 2 92 Optimal conditions. Excess DMF and POCl₃ drive the equilibrium; complete substrate consumption.
42.0Solvent0 to 80261Yield reduction due to tar formation and thermal decomposition of the iminium intermediate.

Standardized Protocol: Formylation of 4-Iodoindole

This methodology is designed as a self-validating system . At each critical juncture, physical or chemical indicators are provided to confirm the reaction is proceeding correctly.

Materials Required
  • Substrate: 4-Iodoindole (1.0 mmol, 243 mg)

  • Reagents: Phosphorus oxychloride (POCl₃) (2.0 mmol, 186 µL), Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

  • Quench: 2M Sodium Hydroxide (NaOH) or Saturated Aqueous Sodium Acetate (NaOAc)

Step-by-Step Methodology

Step 1: Generation of the Vilsmeier Reagent

  • Purge a dry, 25 mL round-bottom flask with inert gas (N₂ or Argon).

  • Add anhydrous DMF (3.0 mL) and cool the flask to 0 °C using an ice-water bath.

  • Dropwise Addition: Slowly add POCl₃ (186 µL, 2.0 equiv) dropwise over 5 minutes.

    • Causality: The reaction between POCl₃ and DMF is highly exothermic. Rapid addition can cause localized boiling and degradation of the Vilsmeier reagent.

    • Self-Validation Check: The solution will transition from colorless to a pale yellow/orange tint, confirming the formation of the chloroiminium ion.

  • Stir the complex at 0 °C for 15 minutes.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve 4-iodoindole (243 mg, 1.0 equiv) in a minimal amount of anhydrous DMF (0.5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, then gently heat to 40 °C for 2 hours.

    • Self-Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high

      
      ) will disappear, replaced by a baseline spot. This baseline spot is the highly polar iminium salt intermediate, proving successful C3-addition.
      

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture back to 0 °C.

  • Quenching: Slowly pour the mixture into crushed ice (15 g). Carefully adjust the pH to ~8 by adding 2M NaOH dropwise.

    • Causality: The basic aqueous environment is strictly required to hydrolyze the iminium intermediate into the final aldehyde. Without sufficient base, the intermediate remains trapped as a water-soluble salt.

    • Self-Validation Check: Upon reaching pH 8, a thick precipitate will form as the hydrophobic 4-iodoindole-3-carboxaldehyde crashes out of the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via silica gel flash chromatography or recrystallization from ethanol to yield the pure product as a pale yellow solid.

Downstream Applications in Drug Discovery

The resulting 4-iodoindole-3-carboxaldehyde is a privileged scaffold. The orthogonal reactivity of the C3-aldehyde and the C4-iodide allows for divergent synthetic pathways. For instance, the aldehyde can undergo Knoevenagel condensations to form


-mercaptoacrylic acids (potent Calpain-I inhibitors) [3], while the C4-iodide is an ideal substrate for Suzuki-Miyaura or Sonogashira cross-coupling reactions to expand the molecular footprint [4].

Downstream_Apps Core 4-Iodoindole-3-carboxaldehyde C4_Func C4 Functionalization Core->C4_Func Pd-Catalyzed C3_Func C3 Functionalization Core->C3_Func Aldehyde Reactivity Suzuki Suzuki Coupling (Aryl/Heteroaryl) C4_Func->Suzuki Sonogashira Sonogashira Coupling (Alkynes) C4_Func->Sonogashira ReductiveAm Reductive Amination (Amines) C3_Func->ReductiveAm Knoevenagel Knoevenagel Condensation (Alkenes) C3_Func->Knoevenagel

Divergent synthetic applications of 4-iodoindole-3-carboxaldehyde.

References

  • Title: SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B Source: Beilstein Journal of Organic Chemistry (2015; 11: 1700–1706) URL: [Link][1]

  • Title: The Synthesis and Evaluation of Novel Calpain-I Inhibitors Source: Cardiff University (PhD Thesis, Sarah Elizabeth Adams, 2013) URL: [Link][2]

Sources

Application

"Suzuki coupling reactions using 4-iodo-1H-indole-3-carbaldehyde"

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using 4-iodo-1H-indole-3-carbaldehyde Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C4-Arylated Indole-3-Carbaldehydes The in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using 4-iodo-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C4-Arylated Indole-3-Carbaldehydes

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2] Specifically, the 1H-indole-3-carbaldehyde framework serves as a versatile synthetic intermediate, with the aldehyde group providing a reactive handle for countless transformations.[3] The introduction of an aryl or heteroaryl substituent at the C4-position via carbon-carbon bond formation unlocks access to novel chemical space, enabling the systematic exploration of structure-activity relationships (SAR) critical for modern drug development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[4][5] Its appeal lies in its operational simplicity, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively mild reaction conditions required.[4][6] This guide provides a detailed examination of the Suzuki-Miyaura reaction applied to 4-iodo-1H-indole-3-carbaldehyde, offering field-proven protocols, mechanistic insights, and optimization strategies for researchers engaged in pharmaceutical and materials science discovery.

The Mechanism: A Palladium-Catalyzed Trinity

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle orchestrated by a palladium complex.[7][8] The cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of 4-iodo-1H-indole-3-carbaldehyde. This is often the rate-determining step of the reaction.[6] The palladium center is oxidized from Pd(0) to a square-planar Pd(II) species. The high reactivity of the C-I bond in the iodo-indole substrate makes this step relatively facile.

  • Transmetalation : This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) complex. Crucially, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[1][10] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (boronate), which readily undergoes ligand exchange with the halide on the palladium center.

  • Reductive Elimination : In the final step, the two organic ligands (the indole and the aryl group from the boronic acid) on the palladium(II) complex couple and are expelled as the final 4-aryl-1H-indole-3-carbaldehyde product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Visualizing the Catalytic Cycle

The logical flow of the Suzuki-Miyaura reaction is best understood visually.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-I (Indole Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' (Di-organic Complex) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 4-Aryl-1H-indole-3-carbaldehyde (Ar-Ar') reductive_elimination->product indole_halide 4-Iodo-1H-indole-3-carbaldehyde (Ar-I) indole_halide->oxidative_addition boronate Ar'-B(OR)₃⁻ (Activated Boronic Acid) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-iodo-1H-indole-3-carbaldehyde with a generic arylboronic acid. It is designed to be self-validating through clear, sequential steps.

Materials and Reagents:
  • 4-iodo-1H-indole-3-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄ (1-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 ratio) or DMF

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica Gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup : To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-iodo-1H-indole-3-carbaldehyde (e.g., 271 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 22 mg, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).[1]

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can degrade the catalyst.[11]

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the reaction vessel. The mixture should be stirred to ensure all components are well-suspended.[1][11]

  • Reaction Execution : Lower the vessel into a pre-heated oil bath set to the desired temperature (typically 80–110 °C).[11] Stir the reaction vigorously for the duration of the reaction (2–18 hours).

  • Monitoring Progress : Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting iodo-indole indicates reaction completion.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure 4-aryl-1H-indole-3-carbaldehyde product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Indole, Boronic Acid, Catalyst, Base) setup 2. Add to Flame-Dried Schlenk Tube reagents->setup inert 3. Evacuate & Backfill with Inert Gas (x3) setup->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (80-110 °C) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool & Dilute (EtOAc/Water) monitor->quench extract 8. Extract with EtOAc quench->extract dry 9. Wash, Dry (Na₂SO₄), & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Data Presentation: Optimizing Reaction Parameters

The success and efficiency of the Suzuki-Miyaura coupling are highly sensitive to the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides expert recommendations for optimizing the reaction with 4-iodo-1H-indole-3-carbaldehyde.[12][13]

ParameterOptionsRationale & Field-Proven Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ : A reliable Pd(0) source, but can be sensitive to air.[14] PdCl₂(dppf) : An air-stable Pd(II) pre-catalyst that is reduced in situ. Often provides excellent yields for heteroaromatic substrates.[1] Pd(OAc)₂ : Requires an external phosphine ligand to form the active catalyst.
Ligand PPh₃, SPhos, XPhosPPh₃ : A standard, effective ligand. SPhos/XPhos : Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) that can significantly accelerate the reaction, especially with challenging substrates or for achieving lower catalyst loadings.[1][11]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃/Na₂CO₃ : Common, cost-effective choices that work well in many cases. Cs₂CO₃ : More soluble and often more effective, particularly with sterically hindered boronic acids.[11] K₃PO₄ : A stronger base that can be beneficial for less reactive coupling partners.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂ODioxane/H₂O : A very common and effective system that balances polarity and temperature range.[1] Toluene/H₂O : Good for higher temperatures. DMF : A polar aprotic solvent that can aid in solubility but may require higher temperatures for work-up.
Temperature 80 °C to 120 °CHigher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition (formation of palladium black) or side reactions.[11] Microwave irradiation can dramatically shorten reaction times.[15][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Strong/Soluble Base3. Low Temperature1. Catalyst Check : Use a fresh batch of catalyst. If using Pd(OAc)₂, ensure a suitable ligand is present. Consider a more active pre-catalyst like PdCl₂(dppf).[11]2. Base Screening : Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[11]3. Increase Temperature : Incrementally increase the reaction temperature by 10-20 °C. Consider using a microwave reactor.[11][15]
Homocoupling of Boronic Acid 1. Presence of Oxygen2. High Catalyst Loading1. Degas Thoroughly : Ensure the reaction vessel and solvents are rigorously deoxygenated.[1]2. Reduce Catalyst : Lower the catalyst loading to 1-2 mol%.
Dehalogenation of Starting Material 1. Water or Protic Impurities2. Inefficient Transmetalation1. Use Anhydrous Solvents : Ensure solvents are dry, though a controlled amount of water is needed for the base. 2. Optimize Base/Solvent : A different base or solvent system may promote more efficient transmetalation relative to the dehalogenation pathway.
Formation of Palladium Black Catalyst Decomposition1. Lower Temperature : The reaction may be running too hot. 2. Use a Stabilizing Ligand : Employ a more robust ligand, such as a Buchwald-type biaryl phosphine ligand (e.g., SPhos), which can stabilize the Pd(0) species.[1]

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - Wiley Online Library. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction - Chemistry Learner. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki Coupling Reaction Procedure | PDF | Chemical Reactions | Organometallic Chemistry - Scribd. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • What products would you expect from the following Suzuki coupling reactions? (b) - Pearson. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][9]-Fused Indole Heterocycles - PMC. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction - ResearchGate. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC. [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review - Journal of Xi'an Shiyou University. [Link]

  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]

  • One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

Method

The Strategic Utility of 4-Iodo-1H-indole-3-carbaldehyde in the Synthesis of Complex Natural Products

Introduction: A Versatile Building Block for Natural Product Synthesis In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and ele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Natural Product Synthesis

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 4-Iodo-1H-indole-3-carbaldehyde has emerged as a particularly valuable and versatile building block for the construction of complex molecular architectures, especially those found in marine alkaloids. The strategic placement of the iodo and carbaldehyde functionalities on the indole scaffold provides orthogonal handles for a diverse range of chemical transformations. The electron-withdrawing nature of the aldehyde group at the C3 position facilitates various nucleophilic additions and condensations, while the iodo group at the C4 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This unique combination allows for the sequential and regioselective introduction of molecular complexity, making it an ideal starting point for the synthesis of polysubstituted indole alkaloids, a class of compounds renowned for their significant biological activities.

This application note will delve into the strategic application of 4-iodo-1H-indole-3-carbaldehyde in the synthesis of natural products, with a focus on the dictyodendrin and meridianin families of marine alkaloids. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and present a comprehensive overview of the logic that underpins the use of this powerful synthetic intermediate.

The Dual Functionality of 4-Iodo-1H-indole-3-carbaldehyde: A Synthetic Linchpin

The synthetic power of 4-iodo-1H-indole-3-carbaldehyde lies in the distinct reactivity of its two functional groups. This duality allows for a modular and convergent approach to complex targets.

  • The C3-Carbaldehyde: This group acts as an electrophilic center, readily participating in a variety of classical and modern organic reactions. These include Wittig-type olefinations, Henry reactions to introduce nitroalkyl chains, reductive aminations for the installation of side chains, and condensations with various nucleophiles to form heterocyclic rings. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, further expanding its synthetic utility.

  • The C4-Iodo Group: The carbon-iodine bond at the C4 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. The high reactivity of the C-I bond in oxidative addition to low-valent transition metals, such as palladium(0), makes it an ideal substrate for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents at a traditionally less accessible position of the indole nucleus.

The strategic combination of these two functionalities allows for a synthetic sequence where the C3 position is first elaborated, followed by the crucial C4-functionalization, or vice versa, providing chemists with significant flexibility in their synthetic design.

Application in the Total Synthesis of Dictyodendrin B: A Case Study

The dictyodendrins are a family of marine-derived pyrrolo[2,3-c]carbazole alkaloids that have garnered significant attention due to their potent telomerase inhibitory activity. The total synthesis of dictyodendrin B, while not starting directly from 4-iodo-1H-indole-3-carbaldehyde, provides a compelling blueprint for how a 4-haloindole scaffold is strategically employed. A conceptually similar strategy can be envisioned utilizing our target building block.

A concise and scalable total synthesis of dictyodendrin B has been achieved starting from the commercially available 4-bromoindole.[1] This synthesis highlights a sequential C-H functionalization strategy that can be adapted for 4-iodo-1H-indole-3-carbaldehyde.

Synthetic Strategy Overview

The core of the dictyodendrin B molecule is a highly substituted pyrrolo[2,3-c]carbazole. The synthesis hinges on the strategic and sequential functionalization of a 4-haloindole core.

G A 4-Iodo-1H-indole-3-carbaldehyde B C3 Functionalization (e.g., Wittig, Henry, etc.) A->B Step 1 C C4 Cross-Coupling (e.g., Suzuki, Sonogashira) B->C Step 2 D Annulation/Cyclization C->D Step 3 E Dictyodendrin Core D->E Step 4

Caption: General synthetic workflow for dictyodendrin synthesis.

Key Transformations and Experimental Protocols

The following protocols are adapted from established literature procedures for reactions on similar substrates and are presented here as a guide for researchers utilizing 4-iodo-1H-indole-3-carbaldehyde.

1. N-Protection of the Indole Core

To prevent side reactions and improve solubility, the indole nitrogen is often protected. A common and robust protecting group for indoles is the tosyl (p-toluenesulfonyl) group.

Protocol: N-Tosylation of 4-Iodo-1H-indole-3-carbaldehyde

Reagent/ParameterValue
Starting Material4-Iodo-1H-indole-3-carbaldehyde (1.0 eq)
Reagent 1Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
Reagent 2p-Toluenesulfonyl chloride (1.1 eq)
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature0 °C to room temperature
Reaction Time2-4 hours

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-iodo-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-4-iodo-1H-indole-3-carbaldehyde.

Causality: The use of a strong base like NaH is necessary to deprotonate the indole nitrogen, forming the corresponding anion which then acts as a nucleophile to attack the electrophilic sulfur of the tosyl chloride. DMF is an excellent polar aprotic solvent for this type of reaction.

2. C4-Arylation via Suzuki-Miyaura Cross-Coupling

The iodo group at the C4 position is a prime handle for introducing an aryl or heteroaryl substituent via a Suzuki-Miyaura cross-coupling reaction. This is a key step in building the carbazole framework of the dictyodendrins.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-I B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G H 4-Iodo-1H-indole-3-carbaldehyde (Ar-I) H->B I Arylboronic Acid (Ar'-B(OH)2) I->D J Base J->D

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of N-Tosyl-4-iodo-1H-indole-3-carbaldehyde

Reagent/ParameterValue
Starting MaterialN-Tosyl-4-iodo-1H-indole-3-carbaldehyde (1.0 eq)
Coupling PartnerArylboronic acid (1.2-1.5 eq)
CatalystPd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
Base2M Aqueous sodium carbonate or potassium carbonate (2.0-3.0 eq)
Solvent1,4-Dioxane/Water or Toluene/Ethanol/Water mixture
Temperature80-100 °C
Reaction Time4-12 hours

Step-by-Step Methodology:

  • To a Schlenk flask, add N-tosyl-4-iodo-1H-indole-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Add the aqueous base (2.0-3.0 eq).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.

Application in the Synthesis of Meridianin Alkaloids

The meridianins are a class of marine indole alkaloids characterized by a 2-aminopyrimidine ring attached to the C3 position of the indole core. Several meridianins also feature halogen substituents on the indole ring. The synthesis of meridianin C, which is a 5-bromoindole derivative, provides a useful parallel for the potential application of 4-iodo-1H-indole-3-carbaldehyde in synthesizing novel meridianin analogues.

A concise synthesis of meridianin C has been reported, which could be adapted for a 4-iodo analogue.[2]

Key Synthetic Step: Construction of the 2-Aminopyrimidine Ring

The hallmark of meridianin synthesis is the construction of the 2-aminopyrimidine ring. This is typically achieved by a condensation reaction between a C3-functionalized indole and guanidine. Starting from 4-iodo-1H-indole-3-carbaldehyde, a plausible route would involve its conversion to a suitable precursor for this condensation.

Protocol: Synthesis of a Meridianin Precursor from 4-Iodo-1H-indole-3-carbaldehyde

This protocol outlines a potential two-step sequence to form the key enaminone intermediate required for the cyclization with guanidine.

Step 1: Knoevenagel Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • A mixture of N-protected 4-iodo-1H-indole-3-carbaldehyde (1.0 eq) and DMF-DMA (2.0-3.0 eq) in an appropriate solvent (e.g., toluene or xylenes) is heated at reflux.

  • The reaction is monitored by TLC for the formation of the enamine intermediate.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.

Step 2: Cyclocondensation with Guanidine

  • The crude enaminone from the previous step is dissolved in a suitable solvent such as ethanol or isopropanol.

  • Guanidine hydrochloride (1.5-2.0 eq) and a base (e.g., sodium ethoxide or potassium carbonate, 2.0-3.0 eq) are added to the solution.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The crude product is then purified by column chromatography to yield the 4-iodo-meridianin analogue.

Causality: The Knoevenagel condensation with DMF-DMA transforms the aldehyde into a more reactive enaminone. This intermediate then undergoes a cyclocondensation reaction with guanidine, where the nucleophilic amino groups of guanidine attack the electrophilic centers of the enaminone, leading to the formation of the 2-aminopyrimidine ring.

Conclusion: A Gateway to Molecular Diversity

4-Iodo-1H-indole-3-carbaldehyde stands out as a highly valuable and strategically versatile building block in the synthesis of natural products. Its dual functionality allows for a wide range of chemical transformations at both the C3 and C4 positions of the indole nucleus. As demonstrated through the analogous synthetic strategies for dictyodendrin B and the meridianin alkaloids, the 4-iodo substituent is a key feature for introducing molecular complexity via cross-coupling reactions, while the C3-carbaldehyde provides a gateway for constructing various side chains and heterocyclic systems. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful intermediate in their quest for novel and biologically active molecules.

References

  • Gaunt, M. J., et al. (2015). A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C–H functionalization. Chemical Science, 6(11), 6497-6501. [Link]

  • Fürstner, A., et al. (2005). Total synthesis of dictyodendrin B. Angewandte Chemie International Edition, 44(32), 5132-5136. [Link]

  • Iwao, M., et al. (2006). A formal total synthesis of the telomerase inhibitor dictyodendrin B. Tetrahedron Letters, 47(1), 107-110. [Link]

  • Jia, Y., et al. (2011). Formal Syntheses of Dictyodendrins B, C, and E by a Multi-Substituted Indole Synthesis. Organic Letters, 13(12), 3052-3055. [Link]

  • Gaunt, M. J., et al. (2015). A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C–H functionalization. University of Cambridge Research News. [Link]

  • Jia, Y., et al. (2009). Total Synthesis of Dictyodendrin A and B. Angewandte Chemie International Edition, 48(33), 6124-6127. [Link]

  • Müller, T. J. J., et al. (2018). A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. Marine Drugs, 16(11), 441. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • Müller, T. J. J., et al. (2022). Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. Molecules, 27(7), 2206. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Pérez, D. I., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(48), 17350-17360. [Link]

  • Rodrigues, L. M., et al. (2009). Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles. ARKIVOC, 2009(11), 24-36. [Link]

  • Rodrigues, L. M., et al. (2009). SYNTHESIS OF 3-INDOLYLAZOLES AND MERIDIANIN DERIVATIVES FROM INDOLYL ENAMINONITRILES. ARKIVOC, 2009(xi), 24-36. [Link]

  • Wang, L., et al. (2022). A Review: Meridianins and Meridianins Derivatives. Molecules, 27(24), 8788. [Link]

  • Taniguchi, T., & Cook, J. M. (2014). Biogenetically inspired synthesis and skeletal diversification of indole alkaloids. Nature Chemistry, 6(2), 148-155. [Link]

  • Gribble, G. W., et al. (1990). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. The Journal of Organic Chemistry, 55(5), 1445-1447. [Link]

  • An, D., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Oehlrich, D., et al. (2017). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 13, 1373-1383. [Link]

  • Al-Amiery, A. A., et al. (2022). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. CHEMICAL PROBLEMS, 20(3), 368-377. [Link]

  • Yeh, R. Y., et al. (1970). Peroxidase-catalyzed formation of indole-3-carbaldehyde and 4-hydroxyquinoline from indole-3-acetaldehyde. Biochemistry, 9(21), 4229-4232. [Link]

Sources

Application

"4-iodo-1H-indole-3-carbaldehyde as a building block for medicinal chemistry"

[label="{Step 3: Cross-Coupling|Add Substrate & Boronic Acid\n8 Bifunctional divergent synthesis pathway of 4-iodo-1H-indole-3-carbaldehyde. Mechanistic Insights: Overcoming Steric and Electronic Hurdles A common challen...

Author: BenchChem Technical Support Team. Date: March 2026

[label="{Step 3: Cross-Coupling|Add Substrate & Boronic Acid\n8

Bifunctional divergent synthesis pathway of 4-iodo-1H-indole-3-carbaldehyde.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

A common challenge when working with 4-iodo-1H-indole-3-carbaldehyde is the steric clash between the C3 and C4 substituents. During palladium-catalyzed cross-couplings, the adjacent C3-formyl group can sterically hinder the approach of the bulky palladium complex. Furthermore, the unprotected indole nitrogen (N-H) can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted N-arylation side reactions.

The Causality of Ligand Selection: To overcome this, modern protocols utilize highly active, electron-rich biaryl phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos accelerates the reductive elimination step and its sheer steric bulk shields the Pd center, preventing unwanted N-coordination. This allows for high-yielding Suzuki couplings directly on the unprotected indole core, effectively bypassing the need for an N-protection/deprotection sequence[1].

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the optimization data for the C4-arylation of 4-iodo-1H-indole-3-carbaldehyde with phenylboronic acid, highlighting the causality behind the optimal conditions:

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3)4Na2CO3Toluene/H2O10045Significant hydrodehalogenation (M-127 peak) observed due to slow reductive elimination.
Pd(dppf)Cl2K2CO3Dioxane/H2O9062Sluggish reaction; steric hindrance from the C3-formyl group impedes transmetalation.
Pd(OAc)2 / SPhos K3PO4 Toluene/H2O 80 94 Rapid oxidative addition; SPhos bulk prevents N-coordination; no deiodination.

Experimental Workflows & Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

This protocol leverages the Pd(OAc)2/SPhos system to achieve high yields without requiring indole N-protection. It is designed as a self-validating system to ensure reproducibility[1][2].

Protocol Step1 Step 1: Degassing Sparge solvent with Ar Prevents Pd oxidation Step2 Step 2: Catalyst Activation Pd(OAc)2 + SPhos + K3PO4 Forms active Pd(0) complex Step1->Step2 O2-free environment Step3 Step 3: Cross-Coupling Add Substrate & Boronic Acid 80°C for 12 hours Step2->Step3 Active Catalyst Step4 Step 4: Quench & Extract Aqueous NH4Cl quench Removes inorganic salts Step3->Step4 Crude Mixture QC Quality Control LC-MS: Check for M-127 Validates intact core Step4->QC Organic Phase

Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine Toluene (10 mL) and distilled H2O (1 mL). Sparge the biphasic solvent system with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the precipitation of inactive Palladium black.

  • Catalyst Activation: Add 4-iodo-1H-indole-3-carbaldehyde (1.0 mmol, 271 mg), the desired arylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

  • Self-Validation Checkpoint 1: Upon warming to 40°C under Argon, observe the reaction mixture. It should transition from an orange suspension to a pale yellow, homogeneous solution. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)-SPhos complex. If the solution turns black, abort the reaction; oxygen contamination has occurred.

  • Coupling: Heat the mixture to 80°C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and quench with saturated aqueous NH4Cl (10 mL). Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (QC): Run an aliquot on LC-MS before column chromatography. The absence of an[M-127] peak confirms that hydrodehalogenation (loss of iodine without coupling) was successfully suppressed.

Protocol B: Mild Horner-Wadsworth-Emmons (HWE) Olefination at C3

To build the C/D rings of ergot alkaloids, the C3-carbaldehyde must be homologated. Traditional strong bases (e.g., NaH) can deprotonate the indole nitrogen, creating an electron-rich anion that drastically reduces the electrophilicity of the C3-carbonyl. We utilize the Masamune-Roush conditions (LiCl/DBU) to bypass this issue[3].

Step-by-Step Methodology:

  • Reagent Assembly: Suspend anhydrous LiCl (1.5 mmol) in dry Acetonitrile (5 mL) under Argon. Add triethyl phosphonoacetate (1.2 mmol) and stir for 5 minutes.

  • Base Addition: Add DBU (1.2 mmol) dropwise. Causality: LiCl acts as a Lewis acid, coordinating to the phosphonate oxygen to increase its acidity, allowing the mild base DBU to generate the ylide. This prevents the deprotonation of the indole N-H.

  • Substrate Addition: Add 4-iodo-1H-indole-3-carbaldehyde (1.0 mmol) as a solution in Acetonitrile (2 mL).

  • Reaction & Validation: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is highly stereoselective, yielding exclusively the (E)-alkene due to the thermodynamic stability of the intermediate oxaphosphetane.

  • Isolation: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to yield the highly functionalized intermediate, ready for subsequent intramolecular Heck or Buchwald-Hartwig annulation.

References

  • Source: chemsynthesis.
  • Total synthesis of (+)
  • Source: researchgate.
  • Source: nih.

Sources

Method

Application Note: Derivatization Strategies for the Aldehyde Group of 4-Iodo-1H-indole-3-carbaldehyde in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2) serves as a highly versatile, bifunctional building block[1]. The molecule possesses two orthogonal reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2) serves as a highly versatile, bifunctional building block[1]. The molecule possesses two orthogonal reactive sites: a highly electrophilic C3-aldehyde and a C4-iodine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

The Causality of Derivatization Sequencing: Directly subjecting 4-iodo-1H-indole-3-carbaldehyde to Pd-catalyzed cross-coupling often leads to poor yields. The free C3-aldehyde can coordinate with the palladium catalyst, undergo unwanted decarbonylation, or form Schiff bases with amine ligands/bases present in the coupling reaction. Furthermore, the C4-iodo group is highly sterically hindered by the adjacent C3-carbonyl oxygen. By derivatizing the aldehyde first—converting it into an amine via reductive amination or an extended alkene via Knoevenagel condensation—the steric clash is conformationally relieved, and the reactive carbonyl is masked. This strategic sequencing ensures high-fidelity downstream functionalization of the C4 position.

Divergent Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways utilized to derivatize the C3-aldehyde prior to C4 cross-coupling.

G Start 4-Iodo-1H-indole-3-carbaldehyde (Bifunctional Scaffold) Imine Imine / Schiff Base Intermediate Start->Imine 1°/2° Amine Acid Cat. Knoev Knoevenagel Condensation (3-Vinyl derivative) Start->Knoev Active Methylene Piperidine, EtOH Wittig Wittig Olefination (3-Alkenyl derivative) Start->Wittig Phosphonium Ylide Base, THF RedAm Reductive Amination (3-Aminomethyl derivative) Imine->RedAm NaBH(OAc)3 Reduction CrossCoupling Downstream Pd-Catalyzed Cross-Coupling (C4-Iodo) RedAm->CrossCoupling Knoev->CrossCoupling Wittig->CrossCoupling

Divergent derivatization pathways of 4-iodo-1H-indole-3-carbaldehyde prior to C4 cross-coupling.

Quantitative Reaction Parameters

The table below summarizes the optimized physicochemical parameters for the three primary derivatization strategies.

Derivatization PathwayPrimary ReagentsCatalyst / BaseSolvent SystemTemp (°C)Typical Yield (%)Reaction Time (h)
Reductive Amination 1°/2° Amine, NaBH(OAc)₃Acetic Acid (cat.)DCE or MeOH/DMF20–2565–8512–24
Knoevenagel Condensation MalononitrilePiperidine (cat.)Ethanol20–2580–952–4
Wittig Olefination Phosphonium YlideNaH or t-BuOKTHF0 to 2560–754–8

Detailed Experimental Methodologies

Protocol A: Reductive Amination via Sodium Triacetoxyborohydride

Objective: Synthesis of 3-(aminomethyl)-4-iodo-1H-indole derivatives. Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger reducing agents (like NaBH₄) because it exhibits excellent chemoselectivity for imines over aldehydes, preventing the premature reduction of the starting material to an alcohol[2]. The reaction pH is carefully adjusted to 4–5 using acetic acid to catalyze imine formation without degrading the electron-rich indole core[3].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4-iodo-1H-indole-3-carbaldehyde (1.0 mmol) and the desired primary or secondary amine (1.1–1.5 mmol) in anhydrous 1,2-dichloroethane (DCE) or a Methanol/DMF mixture (10 mL)[2][3].

  • Acid Catalysis: Add glacial acetic acid dropwise until the pH reaches ~4.5. Stir the mixture at room temperature under a nitrogen atmosphere for 2–4 hours.

  • Self-Validating Check: Do not add the reducing agent blindly. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (R_f ~0.4) and the appearance of a new Schiff base spot validates that the equilibrium has shifted toward the imine.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5–2.0 mmol) portion-wise to control the mild exothermic reaction[2]. Stir at room temperature for an additional 12–18 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Knoevenagel Condensation

Objective: Synthesis of 3-(2,2-dicyanovinyl)-4-iodo-1H-indole. Mechanistic Causality: Piperidine acts as a mild organocatalyst, deprotonating the active methylene of malononitrile to form a nucleophilic enolate. Ethanol is specifically chosen as the solvent because the resulting highly conjugated, planar product exhibits exceptionally low solubility in cold ethanol. This acts as a thermodynamic sink, driving the equilibrium forward via Le Chatelier's principle[4].

Step-by-Step Procedure:

  • Condensation: In a 50 mL round-bottom flask, dissolve 4-iodo-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.05 mmol) in absolute ethanol (10 mL)[4].

  • Catalysis: Add 2–3 drops of piperidine (catalytic amount). Stir the reaction mixture at room temperature.

  • Self-Validating Check: Within 30 to 120 minutes, a brightly colored (typically deep yellow or orange) precipitate will begin to form[4]. This spontaneous precipitation is a self-validating indicator of successful condensation and product formation.

  • Isolation: Once TLC confirms the consumption of the starting aldehyde, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold diethyl ether. The product is typically >95% pure at this stage and requires no column chromatography.

References

  • Title: Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics Source: nih.gov URL: [Link][2]

  • Title: MedChemComm - RSC Publishing Source: rsc.org URL: [Link][3]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Halo-1H-indole-3-carbaldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming Steric and Electronic Hurdles at the C4 Position of the Indole Core Introduction & Mechanistic Rationale As drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming Steric and Electronic Hurdles at the C4 Position of the Indole Core

Introduction & Mechanistic Rationale

As drug development pushes toward more complex, three-dimensional architectures, the functionalization of the indole core at the sterically congested C4 position has become a critical focal point. Specifically, 4-iodo-1H-indole-3-carbaldehyde and its 4-bromo analogue are highly prized scaffolds. The C4 halogen allows for carbon-carbon bond formation via palladium catalysis, while the C3-aldehyde serves as a versatile handle for downstream Ugi multicomponent reactions, Knoevenagel condensations, or reductive aminations[1].

However, cross-coupling at the C4 position presents unique mechanistic challenges:

  • Steric Hindrance: The adjacent C3-carbaldehyde and C5-proton create a highly congested pocket, making the transmetalation step of the catalytic cycle energetically demanding.

  • Electronic Effects: The C3-carbaldehyde is strongly electron-withdrawing. While this accelerates the initial oxidative addition of the Pd(0) species into the C4–I or C4–Br bond, it can also leave the resulting Pd(II) intermediate susceptible to side reactions if the transmetalation step is too slow[2].

  • Halogen Selection: The 4-iodo variant is heavily preferred over the 4-bromo variant when mild conditions are required. The lower bond dissociation energy of the C–I bond facilitates rapid oxidative addition at lower temperatures, preserving the integrity of the sensitive C3-aldehyde group during complex total syntheses, such as that of (+)-spiroindimicin A[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Accelerated by C3-CHO electron withdrawal Pd0->OxAdd 4-Iodo-1H-indole-3-carbaldehyde Transmet Transmetalation Sterically hindered by C4 Requires optimized ligand OxAdd->Transmet Boronic Acid / Base RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim Halide Exchange RedElim->Pd0 Cross-Coupled Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting C4-steric and C3-electronic effects.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for three distinct palladium-catalyzed cross-coupling modalities utilizing 4-halo-1H-indole-3-carbaldehydes.

Coupling TypeSubstrateCatalyst SystemBase / SolventTemp (°C)Typical YieldKey Application
Suzuki-Miyaura 4-IodoPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80>85%Biaryl construction (e.g., Spiroindimicins)[3]
Sonogashira 4-IodoPd(PPh₃)₂Cl₂, CuIEt₃N / DMF50>90%Alkyne installation (e.g., Ergot alkaloids)[4]
Reductive Heck 4-Bromo (Ugi adduct)Pd(OAc)₂, PPh₃HCOONa / DMF10060-75%Azepinoindole cyclization[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C4-aryl bond while preserving the C3-carbaldehyde.

Causality of Reagents:

  • Solvent (1,4-Dioxane/H₂O 4:1): Dioxane is chosen over THF due to its higher boiling point (101 °C), which safely accommodates the 80 °C required to overcome C4 steric hindrance. The water is essential to dissolve the inorganic base.

  • Base (K₂CO₃): Stronger bases (like NaOtBu) will trigger unwanted aldol condensations or Cannizzaro-type disproportionation of the C3-aldehyde. K₂CO₃ provides ideal mild basicity to form the reactive boronate complex.

  • Ligand (dppf): The bidentate nature of 1,1'-bis(diphenylphosphino)ferrocene (dppf) enforces a cis-geometry on the Pd(II) intermediate, accelerating the sterically hindered reductive elimination step.

Step-by-Step Methodology:

  • Preparation: To a 25 mL Schlenk tube, add 4-iodo-1H-indole-3-carbaldehyde (1.0 mmol, 271 mg), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Degassing (Critical Step): Add 5 mL of a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species, leading to catalyst death.

  • Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System Checkpoint:

Visual & Analytical Validation: To ensure the catalytic cycle is active, observe the mixture 15 minutes after reaching 80 °C. A sustained homogeneous pale-orange solution indicates an active Pd cycle. The appearance of a black precipitate (palladium black) indicates catalyst oxidation, invalidating the run. For analytical validation, withdraw a 10 µL aliquot after 2 hours, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material peak (strong UV absorbance at 254 nm, [M+H]⁺ = 272) and the emergence of the product mass confirms successful transmetalation and reductive elimination.

Workflow S1 1. Preparation Degas Solvents S2 2. Activation Add Pd/Ligand S1->S2 S3 3. Coupling Heat to 80°C S2->S3 S4 4. Quench Cool & Extract S3->S4 S5 5. Isolate Silica Column S4->S5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol B: Sonogashira Coupling

Objective: Installation of a terminal alkyne at the C4 position (e.g., using trimethylsilylacetylene) for downstream cyclization into ergot alkaloid frameworks[4].

Causality of Reagents:

  • Co-catalyst (CuI): Critical for generating the copper acetylide intermediate in situ, which facilitates transmetalation to the Pd(II) center.

  • Base/Solvent (Et₃N): Triethylamine acts as both the base to deprotonate the terminal alkyne and the solvent. It is mild enough to leave the indole N-H and C3-carbaldehyde intact.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 4-iodo-1H-indole-3-carbaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Inject anhydrous Et₃N (5 mL) and trimethylsilylacetylene (TMSA, 1.5 mmol) via syringe.

  • Reaction: Stir the mixture at 50 °C for 6 hours.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Self-Validating System Checkpoint:

Reaction Progression: The Sonogashira coupling of this substrate is highly visually self-validating. Upon addition of TMSA and mild heating, the solution will rapidly shift from a clear yellow to a cloudy suspension as triethylammonium iodide (Et₃N·HI) precipitates. The volumetric accumulation of this white precipitate is directly proportional to the turnover of the catalytic cycle.

References

  • Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity. National Institutes of Health (NIH) / Nature Chemistry.3

  • Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. Nazarbayev University / Tetrahedron Letters. 1

  • A Sheffield Hallam University thesis: The Synthesis and Evaluation of Novel Calpain-I Inhibitors. Sheffield Hallam University / Cardiff University.4

  • Palladium in Heterocyclic Chemistry. Elsevier / Ethernet Edu. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Iodo-1H-indole-3-carbaldehyde Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 4-iodo-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction is a fundamental transformation in medicinal chemistry, but it is frequently plagued...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-iodo-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction is a fundamental transformation in medicinal chemistry, but it is frequently plagued by low isolated yields. The presence of the massive, electron-withdrawing iodine atom at the C4 position fundamentally alters the electronic landscape and steric environment of the indole core.

This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol designed to troubleshoot and optimize your formylation workflows.

Mechanistic Workflow & Diagnostic Logic

The Vilsmeier-Haack formylation does not directly yield an aldehyde; it generates an iminium salt intermediate that must be carefully hydrolyzed[1]. Understanding this pathway is critical for diagnosing where product loss occurs.

Workflow A 4-Iodoindole + Anhydrous DMF B Vilsmeier Reagent Formation (POCl3 at 0-10°C) A->B C Electrophilic Substitution (Heat to 85-90°C) B->C Err1 Failure: Moisture/Degraded POCl3 Result: Unreacted SM B->Err1 D C3-Iminium Intermediate C->D E Aqueous Basic Hydrolysis (Ice + Na2CO3, pH 8-9) D->E F 4-Iodo-1H-indole-3-carbaldehyde (Isolated Product) E->F Err2 Failure: Incomplete Hydrolysis Result: Product trapped in aqueous E->Err2

Vilsmeier-Haack formylation workflow and critical troubleshooting nodes for 4-iodoindole.

Troubleshooting FAQs: Resolving Low Yields

Q1: My reaction stalls, and TLC shows large amounts of unreacted 4-iodoindole. Why is the conversion rate so poor? Causality & Resolution: The Vilsmeier-Haack reaction relies on the in situ generation of a chloromethyliminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[2][3]. The iodine atom at the C4 position exerts an electron-withdrawing inductive effect (-I) and significant steric hindrance, which slightly deactivates the highly electron-dense C3 position compared to an unsubstituted indole[4]. If conversion stalls, your Vilsmeier reagent is likely degrading before it can attack the deactivated ring. Moisture in the DMF or degraded POCl₃ will rapidly hydrolyze the electrophile[1]. Action: Ensure strict anhydrous conditions. Increase the equivalents of POCl₃ from the standard 1.1 eq to 1.5–2.0 eq to compensate for the deactivated substrate.

Q2: TLC indicates complete consumption of the starting material, but my isolated yield after workup is below 40%. Where is the product going? Causality & Resolution: The product is likely trapped as the unhydrolyzed iminium intermediate in the aqueous phase[5]. The electrophilic aromatic substitution yields a C3-iminium salt, not the final aldehyde[1]. The steric bulk of the 4-iodo group severely restricts water access to the iminium carbon, slowing down the hydrolysis rate. Action: Do not rush the workup. When quenching, pour the mixture over crushed ice and slowly add saturated aqueous Na₂CO₃ until the pH is strictly between 8 and 9[2]. Stir vigorously at room temperature for a minimum of 1 to 2 hours to drive the hydrolysis equilibrium to completion before attempting extraction or filtration.

Q3: I am observing dark, tarry residues and highly polar side products. How do I prevent this? Causality & Resolution: Dark residues are indicative of indole polymerization or degradation. POCl₃ is a strong Lewis acid, and the reaction generates HCl as a byproduct[1]. Prolonged heating of indoles in highly acidic conditions leads to decomposition. Action: Strictly control your thermal parameters. The initial formation of the Vilsmeier reagent is highly exothermic and must be maintained below 10 °C[2]. During the formylation step, do not exceed 85–90 °C, and monitor the reaction closely to avoid unnecessary prolonged heating.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates real-time validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Generation of the Vilsmeier Reagent

  • Procedure: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (5.0 mL per mmol of indole). Cool the flask to 0 °C using an ice-water bath. Slowly add freshly distilled POCl₃ (1.5 eq) dropwise over 15 minutes with vigorous stirring.

  • Causality: The slow addition prevents thermal spikes that degrade the highly reactive chloromethyliminium salt[5].

  • Self-Validation Check: The internal temperature must remain below 10 °C. The solution should turn pale yellow. If the solution turns dark brown immediately, the POCl₃ is contaminated or the temperature spiked; discard and restart.

Step 2: Electrophilic Aromatic Substitution

  • Procedure: Dissolve 4-iodoindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Remove the ice bath, allow it to reach room temperature, and then heat the mixture to 85 °C for 6 to 8 hours.

  • Causality: The deactivated nature of 4-iodoindole requires thermal energy to overcome the activation barrier for C3 attack[4].

  • Self-Validation Check: Pull an aliquot at 6 hours. Quench in a micro-tube with saturated Na₂CO₃ and extract with EtOAc. Run a TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should be absent. If present, continue heating for 2 more hours.

Step 3: Basic Hydrolysis and Isolation

  • Procedure: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing crushed ice (approx. 10x the reaction volume) with vigorous stirring. Slowly add saturated aqueous Na₂CO₃ until the solution is alkaline. Stir vigorously for 1.5 hours at room temperature.

  • Causality: The iminium intermediate requires a basic environment and time to fully hydrolyze into the aldehyde[2]. The exothermic neutralization must be controlled by the ice to prevent product degradation.

  • Self-Validation Check: Test the aqueous layer with pH paper; it must read between pH 8 and 9. A yellow/tan precipitate (the product) should form. If no precipitate forms, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions for halogenated indoles compared to an unsubstituted baseline, highlighting the necessary adjustments for steric and electronic deactivation.

SubstratePOCl₃ (Equivalents)Formylation Temp (°C)Reaction Time (h)Expected Yield (%)Key Challenge
Indole (Unsubstituted) 1.1 eq85 °C6 h96%Baseline reactivity; highly efficient[2].
4-Iodoindole 1.5 eq85 - 90 °C8 h75 - 85%Steric hindrance at C3; slower hydrolysis rate.
4-Fluoro-5-iodoindole 1.5 - 2.0 eq90 °C8 - 10 h~67%Severe inductive deactivation (-I) from dual halogens[4].

References

1.2 2.4 3. 3 4.5 5.1

Sources

Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Substituted Indoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of indoles, offering potential causes and solutions to streamline your experimental workflow.

Issue 1: Low or No Yield of the Desired 3-Formylindole

Potential Causes & Solutions

  • Degraded Reagents: The Vilsmeier reagent is highly sensitive to moisture.[1] Phosphorus oxychloride (POCl₃) readily hydrolyzes, and N,N-dimethylformamide (DMF) can contain impurities like dimethylamine and formic acid if not stored properly.[2]

    • Solution: Always use freshly distilled POCl₃ and high-purity, anhydrous DMF.[2] Ensure all glassware is flame-dried or oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Incomplete Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and requires careful temperature management to ensure the complete formation of the active electrophile, the chloroiminium salt.[2][3]

    • Solution: Prepare the Vilsmeier reagent at a low temperature, typically between 0-5 °C, by adding POCl₃ dropwise to DMF with vigorous stirring.[2] Allow the reagent to form completely before adding the indole substrate.

  • Insufficient Reaction Time or Temperature: The reactivity of the indole substrate is heavily influenced by its substituents. Electron-withdrawing groups can significantly slow down the reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive indoles, a moderate increase in temperature or a longer reaction time may be necessary.[2]

  • Improper Work-up: The intermediate iminium salt must be hydrolyzed to the final aldehyde product.[4][5] Incorrect pH or temperature during the work-up can lead to product loss or decomposition.[2]

    • Solution: Quench the reaction by pouring the mixture into a vigorously stirred ice-cold aqueous solution.[6] Neutralize the mixture carefully with a mild base such as sodium bicarbonate, sodium carbonate, or sodium acetate to facilitate the hydrolysis of the iminium salt.[2][6]

Issue 2: Formation of Multiple Products

Potential Causes & Solutions

  • Over-formylation (Di-formylation): Highly activated indoles, those with strong electron-donating groups, are susceptible to formylation at more than one position, especially when an excess of the Vilsmeier reagent is used.[2]

    • Solution: Carefully control the stoichiometry, aiming for a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the indole.[2] Consider adding the Vilsmeier reagent dropwise to the indole solution to prevent localized high concentrations.[2]

  • N-Formylation: Formylation can occur at the N1 position, particularly if the C3 position is sterically hindered.[2][7]

    • Solution: Optimizing the reaction temperature can influence regioselectivity. Lower temperatures often favor C3 formylation.[2]

Issue 3: Significant Byproduct Formation

Potential Causes & Solutions

  • Formation of Polymeric or Tarry Materials: The acidic reaction conditions and elevated temperatures can lead to the polymerization of the indole substrate.[2]

    • Solution: Maintain strict temperature control throughout the reaction and ensure efficient stirring to prevent localized overheating.[2] For particularly sensitive substrates, consider using a milder Vilsmeier reagent precursor, such as oxalyl chloride instead of POCl₃.[5]

  • Formation of Tri-indolylmethanes: In some cases, the intermediate iminium salt can react with additional indole molecules, leading to the formation of di- and tri-indolylmethane byproducts.[4]

    • Solution: This is more common with highly reactive indoles. Using a slight excess of the Vilsmeier reagent and maintaining a lower reaction temperature can help to minimize this side reaction.

Issue 4: Difficult Product Isolation and Purification

Potential Causes & Solutions

  • Emulsion Formation During Extraction: Emulsions can form during the aqueous work-up, making phase separation challenging.[1]

    • Solution: To break up emulsions, add brine or a small amount of a different organic solvent.[1]

  • Similar Polarity of Product and Byproducts: Byproducts can sometimes have similar polarities to the desired 3-formylindole, complicating purification by chromatography.

    • Solution: Utilize column chromatography with a carefully selected solvent system, often a gradient of ethyl acetate in hexane.[6] Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on indoles?

A1: The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[5][6] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.[6][8] The resulting intermediate undergoes elimination to restore aromaticity, forming an iminium salt.[5][8] This salt is then hydrolyzed during the aqueous work-up to yield the final 3-formylindole product.[4][5]

Q2: Why is the formylation of indole regioselective for the C3 position?

A2: The regioselectivity is due to the higher electron density at the C3 position of the indole ring, making it the most nucleophilic site for electrophilic attack.[8] This is a result of the resonance stabilization of the intermediate formed upon attack at C3.

Q3: How do substituents on the indole ring affect the reaction?

A3: Electron-donating groups (EDGs) on the indole ring increase its nucleophilicity and generally lead to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often requiring more forcing conditions (higher temperatures and longer reaction times) to achieve formylation. The position of the substituent also plays a crucial role in directing the formylation.

Q4: Can I use other amides besides DMF?

A4: Yes, other N,N-disubstituted formamides can be used, which can be a strategy to introduce different acyl groups.[9] For instance, using N,N-dimethylacetamide with an acid chloride can lead to acetylation.[7] However, DMF is the most common and well-established amide for formylation.

Q5: What are some alternative reagents to POCl₃?

A5: While POCl₃ is the most common reagent, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.[1][10] In some cases, these alternatives may offer milder reaction conditions. Phthaloyl dichloride has also been explored as an environmentally benign alternative.[11]

Experimental Protocols & Data

Protocol 1: Standard Vilsmeier-Haack Formylation of Indole

This protocol outlines the synthesis of indole-3-carboxaldehyde.

1. Vilsmeier Reagent Preparation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[2]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[2]

2. Formylation Reaction:

  • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.[6]

  • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[6] Monitor the reaction by TLC.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.[6]

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.[6]

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.[6]

  • If no precipitate forms, extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[6]

Data Presentation: Reaction Conditions for Substituted Indoles

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[6]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[6]
4-MethylindolePOCl₃, DMF0 to 85890[6]
5-MethylindolePOCl₃, DMF0 to 85688[6]
6-MethylindolePOCl₃, DMF0 to 90989[6]

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Indole Substituted Indole Indole->Iminium_Salt + Vilsmeier Reagent Product 3-Formylindole Iminium_Salt->Product H₂O Work-up

Caption: General mechanism of the Vilsmeier-Haack reaction on indoles.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield? Check_Reagents Check Reagent Quality (Anhydrous, Freshly Distilled) Start->Check_Reagents Yes Temp_Control Optimize Temperature & Reaction Time Check_Reagents->Temp_Control Workup Verify Work-up Procedure (pH, Temp) Temp_Control->Workup Stoichiometry Adjust Stoichiometry (1:1 to 1.5:1) Workup->Stoichiometry Success Improved Yield Stoichiometry->Success

Caption: A decision tree for troubleshooting low yield in the Vilsmeier-Haack reaction.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Aghazadeh, M. et al. Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(vi), pp.0-0.
  • BenchChem. Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • Cipiciani, A. et al. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, 1979, pp.1045-1049.
  • Iida, H. et al. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 1986, 106(8), pp.613-625.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Various Authors. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate, 2026.
  • Various Authors. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1. Organic Chemistry Research, 2016, 2(2), pp.120-126.
  • Roohia, L. et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle of Organic Chemistry, 2013.
  • Various Authors. Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis, pp.415-418.
  • YouTube. Vilsmeier–Haack reaction of indole. 2025.
  • BenchChem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Patil, S.B. & Patil, P.B. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), pp.464-482.
  • Ivonin, S. et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv, 2024.
  • BenchChem. Vilsmeier-Haack Reaction Technical Support Center.
  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. 2024.
  • Clementi, S. et al. Reactivity of indoles in electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, 1973, pp.1675-1678.
  • Enamine. Vilsmeier Reagent.
  • Kimura, Y. & Matsuura, D. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 2013, 3, pp.1-7.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. 2025.

Sources

Troubleshooting

"stability and storage of 4-iodo-1H-indole-3-carbaldehyde"

Welcome to the Technical Support Center for 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2)[1]. As a critical building block in heterocyclic chemistry and drug discovery, this compound presents unique handling challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-iodo-1H-indole-3-carbaldehyde (CAS: 72527-73-2)[1]. As a critical building block in heterocyclic chemistry and drug discovery, this compound presents unique handling challenges. Its structural architecture—specifically the heavy iodine atom at the C4 position and the reactive carbaldehyde group at the C3 position—makes it highly susceptible to environmental degradation[2].

This guide, designed for researchers and drug development professionals, provides field-proven, self-validating protocols to ensure the structural integrity of your compound from receipt to assay.

Core Stability Mechanisms & Causality (FAQ)

Q: Why does 4-iodo-1H-indole-3-carbaldehyde degrade so rapidly when left on the benchtop? A: The degradation is primarily driven by photodehalogenation . The carbon-iodine (C-I) bond is inherently weak and absorbs energy in the UV and visible light spectrum. When exposed to ambient laboratory light, the C-I bond undergoes homolytic cleavage, generating an iodine radical and a highly reactive indolyl radical. This intermediate rapidly abstracts a hydrogen atom from the solvent or environment, degrading your active pharmaceutical ingredient (API) into 1H-indole-3-carbaldehyde[1].

Q: Even in the dark, my stock solutions are losing purity. What is the mechanism behind this? A: If protected from light but exposed to air, the C3 carbaldehyde group undergoes auto-oxidation . Atmospheric oxygen or reactive oxygen species (ROS) initiate a radical chain reaction that oxidizes the aldehyde into a carboxylic acid. This abiotic degradation mimics the natural enzymatic oxidation pathways observed in indole-3-carbaldehyde biosynthesis, where aldehyde oxidases convert the carbaldehyde into 4-iodo-1H-indole-3-carboxylic acid[3].

G A 4-Iodo-1H-indole-3-carbaldehyde (Intact API) B Light Exposure (hv) C-I Bond Cleavage A->B Photolysis C Oxidative Stress (O2/ROS) Aldehyde Oxidation A->C Auto-oxidation D 1H-indole-3-carbaldehyde + Iodine Radicals B->D Dehalogenation E 4-Iodo-1H-indole-3-carboxylic acid C->E Carboxylic Acid Formation

Mechanistic degradation pathways of 4-iodo-1H-indole-3-carbaldehyde via photolysis and oxidation.

Optimal Storage Guidelines & Quantitative Data

To prevent the degradation pathways outlined above, strict environmental controls must be maintained. The table below summarizes the quantitative relationship between storage conditions and expected shelf life[2].

Storage ConditionLight ExposureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Room Temp (20-25°C) Ambient LightAir< 1 WeekHigh (Photodehalogenation & Oxidation)
Refrigerated (2-8°C) DarkAir1-3 MonthsModerate (Slow auto-oxidation)
Frozen (-20°C) DarkArgon/Nitrogen12-24 Months Low (Optimal stability maintained)

Self-Validating Handling & Storage Protocols

Do not store this compound in a single large stock vial. Repeated freeze-thaw cycles and atmospheric exposure will rapidly degrade the batch. Use the following step-by-step methodology to prepare long-term aliquots.

Step-by-Step Methodology: Stock Preparation & Aliquoting
  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with Argon gas for 15 minutes.

    • Causality: Purging removes dissolved oxygen, eliminating the radical initiators required for aldehyde auto-oxidation.

  • Controlled Solubilization: Dissolve the API to your desired concentration (e.g., 10 mM) under yellow laboratory light or in a darkened fume hood.

    • Causality: Yellow light lacks the high-energy photons (UV/Blue wavelengths) required to induce C-I bond cleavage.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into amber glass vials .

    • Causality: Amber glass effectively blocks wavelengths below 500 nm, providing a physical barrier against photodehalogenation.

  • Inert Gas Purging: Gently blanket the headspace of each vial with Argon gas before immediately capping.

    • Causality: Argon is heavier than air and settles over the liquid, displacing residual oxygen and halting oxidation.

  • Self-Validation Step: To ensure your inert purging technique is effective, prepare one "dummy" vial containing a redox indicator dye (e.g., resazurin in a reducing buffer) alongside your batch. If the indicator remains colorless after 24 hours at -20°C, your Argon purge system is validated, guaranteeing the oxidative stability of the entire API batch.

QC Start Receive & Solubilize API (Degassed Solvent) QC Initial QC: LC-MS Analysis (Check m/z 272.0) Start->QC Check Purity > 97%? (No m/z 146.1 or 288.0) QC->Check Purify Recrystallization (Remove Impurities) Check->Purify No Store Aliquot in Amber Vials Argon Purge, Store at -20°C Check->Store Yes Purify->QC Re-test

Self-validating quality control and storage workflow for indole-3-carbaldehyde derivatives.

Troubleshooting Degradation: LC-MS Purity Assessment

If you suspect your 4-iodo-1H-indole-3-carbaldehyde has degraded, you must assess its purity using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology: LC-MS Validation
  • Sample Preparation: Dilute an aliquot of your stock to 10 µg/mL using LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: The 50:50 ratio ensures complete solubilization of the moderately hydrophobic indole core. Formic acid acts as an ion-pairing agent and ensures consistent protonation for positive-ion mode ESI-MS.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Causality: This gradient effectively separates the highly polar carboxylic acid degradation product (which elutes early) from the parent API.

  • Self-Validation & Data Interpretation:

    • Inject a blank (solvent only) immediately before the sample to rule out column carryover.

    • Monitor the UV trace at 254 nm and 280 nm (characteristic of the indole chromophore).

    • Verify Intact API: Look for the parent mass [M+H]+ at m/z 272.0 .

    • Identify Photolysis: If a peak appears at m/z 146.1 , your sample has undergone photodehalogenation (loss of iodine).

    • Identify Oxidation: If a peak appears at m/z 288.0 , your sample has undergone auto-oxidation to the carboxylic acid.

    • System Validation: If the parent peak area is >97% relative to all peaks at 254 nm, and no degradation masses are detected, the compound's integrity is validated for downstream assays.

References

  • AChemBlock. "4-iodo-1H-indole-3-carbaldehyde | CAS: 72527-73-2". AChemBlock Product Catalog.
  • AK Scientific, Inc. "Safety Data Sheet: 4-Iodo-1H-indole-3-carbaldehyde". AKSci SDS Database.
  • Böttcher, C., et al. "The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis". Plant Physiology / PubMed Central.

Sources

Optimization

Indole Iodination Technical Support Center: Troubleshooting &amp; FAQs

Welcome to the Indole Functionalization Support Center. Achieving precise regiocontrol during the iodination of the indole scaffold is a notorious challenge in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Functionalization Support Center. Achieving precise regiocontrol during the iodination of the indole scaffold is a notorious challenge in medicinal chemistry and drug development. Because the indole core contains both a highly electron-rich pyrrole ring (C2, C3) and a deactivated benzenoid ring (C4–C7), standard halogenation often yields complex mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regioselectivity at the C3, C2, or benzenoid positions.

Section 1: C3-Iodination (Electrophilic Aromatic Substitution)

Q: Why am I getting a mixture of C2 and C3 iodinated products, or experiencing over-iodination, when using molecular iodine (


)? 

A: This is a classic issue of reagent reactivity outpacing substrate selectivity. The C3 position of the indole ring is the most electron-rich and nucleophilic site due to the enamine-like character of the pyrrole ring [1]. Under standard electrophilic aromatic substitution (


), an electrophile will naturally attack C3 to form a stable arenium ion (sigma complex). However, molecular iodine (

) in the presence of strong bases (like KOH) can be overly harsh, leading to rapid C2/C3 diiodination or substrate decomposition [2].

To solve this, switch to N-Iodosuccinimide (NIS) . NIS is a milder, more controlled source of electrophilic iodine (


). It significantly reduces the rate of over-iodination and allows for near-quantitative conversion to the mono-C3-iodo derivative [1].

C3_Mechanism Indole Indole Core (Electron-rich C3) SigmaComplex Sigma Complex (Arenium Ion) Indole->SigmaComplex Electrophilic Attack at C3 Electrophile Electrophilic Iodine (I+) from NIS Electrophile->SigmaComplex Contributes I+ Product 3-Iodoindole (Restored Aromaticity) SigmaComplex->Product Deprotonation (-H+)

Mechanism of C3-iodination via an electrophilic arenium ion intermediate.

Standard Protocol: Mild C3-Iodination using NIS

Self-Validating Check: The reaction mixture should remain relatively light in color. A rapid shift to dark brown/black indicates


 formation and potential over-reaction.
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.2 M [1].

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes. Causality: Slow addition prevents localized exothermic spikes that drive diiodination [1].

  • Reaction: Remove the ice bath and stir at room temperature for 2–16 hours. Monitor via TLC until the starting material is consumed.

  • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted electrophilic iodine. Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure[1].

Section 2: C2-Iodination (Directed Lithiation)

Q: How do I selectively iodinate the C2 position without the electrophile attacking the highly reactive C3 position?

A: You must bypass standard electrophilic aromatic substitution entirely. Because direct electrophilic attack inherently favors C3, targeting C2 requires a Directed Ortho-Metalation (DoM) strategy.

By installing an electron-withdrawing protecting group (such as N-phenylsulfonyl, N-Boc, or N-SEM) on the indole nitrogen, you achieve two things:

  • You block the nitrogen lone pair, reducing the overall nucleophilicity of the C3 position.

  • You increase the acidity of the C2 proton. The protecting group acts as a directing group, coordinating a strong lithium base (like n-BuLi or LDA) via the Complex Induced Proximity Effect (CIPE), facilitating selective deprotonation at C2 [2].

Once the C2-lithio species is formed, quenching with molecular iodine (


) yields the C2-iodinated product exclusively.

C2_Workflow Start Free Indole Protect N-Protection (e.g., SO2Ph, Boc) Start->Protect Block N-H Lithiate Directed Ortho-Lithiation (n-BuLi, -78 °C) Protect->Lithiate C2 Deprotonation Quench Iodine Quench (I2 addition) Lithiate->Quench Electrophilic Trapping Deprotect Optional Deprotection -> 2-Iodoindole Quench->Deprotect Final Product

Workflow for C2-selective iodination utilizing directed ortho-lithiation.

Standard Protocol: C2-Iodination via Lithiation

Self-Validating Check: The lithiation step must be kept strictly at -78 °C. Warming the reaction before the iodine quench will lead to ring-opening or scrambling of the lithium species.

  • Protection: Ensure your indole is N-protected (e.g., N-phenylsulfonyl) and rigorously dried.

  • Lithiation: Dissolve the protected indole (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add n-Butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M in hexanes). Stir at -78 °C for 1 hour to ensure complete C2 deprotonation [2].

  • Electrophile Quench: Dissolve

    
     (1.2 equiv) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
    
  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous

    
     and 
    
    
    
    , then extract with diethyl ether.

Section 3: Benzenoid Ring (C4–C7) Iodination (C–H Activation)

Q: I need to functionalize the benzenoid ring (C4, C5, C6, or C7) for a cross-coupling step. How do I force iodination here while avoiding the highly reactive pyrrole ring?

A: The benzenoid ring (C4–C7) is electronically deactivated compared to the pyrrole ring. Standard halogenation will never occur here first. To override this inherent electronic bias, you must utilize Transition Metal-Catalyzed C–H Activation [3].

This approach relies on installing a coordinating directing group (DG) at a specific position (e.g., an N-pyrimidyl group on the indole nitrogen, or a carboxamide at C3). A transition metal catalyst, typically Palladium(II), coordinates to the DG. This coordination forces the metal into close spatial proximity with a specific C–H bond on the benzenoid ring, facilitating cyclopalladation and subsequent oxidative addition/reductive elimination with an iodine source [4].

Pd_Catalysis Substrate Indole with Directing Group (e.g., N-pyrimidyl) Coordination Pd(II) Coordination to Directing Group Substrate->Coordination CH_Activation C-H Activation (Cyclopalladation at C7) Coordination->CH_Activation Base assisted OxidativeAddition Reaction with 'I+' Source (e.g., NIS) CH_Activation->OxidativeAddition ReductiveElimination Reductive Elimination & Catalyst Release OxidativeAddition->ReductiveElimination ReductiveElimination->Coordination Pd(II) regeneration

Catalytic cycle for Pd(II)-directed C-H iodination on the benzenoid ring.

Quantitative Comparison of Regioselective Strategies

To aid in experimental design, the following table summarizes the causal relationships between directing groups, reagents, and the resulting regioselectivity.

Target PositionStrategy / Directing GroupPrimary ReagentsTypical YieldCommon Troubleshooting Issue
C3 None (Inherent Nucleophilicity)NIS, DMF or DCM80–95%Over-iodination if reaction is heated or excess reagent is used.
C2 N-SO2Ph, N-Boc, or N-SEMn-BuLi (or LDA), then

70–85%Incomplete lithiation if THF is wet; requires strict -78 °C control.
C4 C3-Carbonyl or C3-Amide (TDG)

, NIS, Ag salts
60–80%Catalyst poisoning by basic impurities; requires rigorous degassing.
C7 N-Pyrimidyl or N-Pivaloyl

or

, NIS
65–85%Directing group removal post-reaction can be synthetically taxing.
Standard Protocol: Pd-Catalyzed C7-Iodination

Self-Validating Check: The success of this reaction heavily depends on the exclusion of coordinating impurities (like free amines or thiols) that can outcompete the directing group for the palladium catalyst.

  • Setup: In a sealed tube, combine the N-pyrimidyl-protected indole (1.0 equiv),

    
     (5-10 mol%), and NIS (1.5 equiv) [4].
    
  • Solvent & Additives: Add an appropriate solvent (often hexafluoroisopropanol (HFIP) or DCE) and an acidic additive (like TsOH or AgOAc) to facilitate the C–H cleavage step.

  • Reaction: Seal the tube and heat to 80–100 °C for 12–24 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and purify via silica gel chromatography.

References

  • Direct C4-Acetoxylation of Tryptophan and Tryptophan-Containing Peptides via Palladium(II)-Catalyzed C–H Activation Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives Source: ACS Publications URL:[Link]

Troubleshooting

"catalyst selection and optimization for Suzuki coupling of 4-iodoindoles"

Catalyst Selection and Optimization for Suzuki-Miyaura Coupling of 4-Iodoindoles Welcome to the Advanced Cross-Coupling Support Center. 4-Iodoindoles are highly valuable scaffolds in drug discovery, but they present uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Catalyst Selection and Optimization for Suzuki-Miyaura Coupling of 4-Iodoindoles

Welcome to the Advanced Cross-Coupling Support Center. 4-Iodoindoles are highly valuable scaffolds in drug discovery, but they present unique mechanistic challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling. The C4 position is sterically congested due to peri-interactions with the C3 and C5 positions. Furthermore, if the indole nitrogen is unprotected, its acidic nature can lead to catalyst poisoning or competitive side reactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure quantitative yields in your cross-coupling campaigns.

Mechanistic Primer: Why 4-Iodoindoles Fail

To troubleshoot effectively, we must first understand the causality of failure. The carbon-iodine (C–I) bond undergoes rapid oxidative addition to Pd(0). Consequently, the rate-limiting step shifts to transmetalation .

When transmetalation is slow—exacerbated by the steric bulk of the C4 position—the long-lived Pd(II) intermediate becomes susceptible to protolytic cleavage (hydrodehalogenation). Additionally, the use of overly strong bases can deprotonate the unprotected indole N-H (pKa ~16.2), leading to the formation of stable, unreactive Pd-N complexes that poison the catalytic cycle [4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)(I)L2 Oxidative Addition Complex Pd0->OxAdd 4-Iodoindole (Fast Oxidative Addition) TransMet Pd(II)(Ar)(Ar')L2 Transmetalation Complex OxAdd->TransMet Ar'-B(OH)2 + Base (Rate-Limiting Step) Side1 Hydrodehalogenation (Protic Quench) OxAdd->Side1 Slow Transmetalation Side2 Pd-N Coordination (Catalyst Poisoning) OxAdd->Side2 Strong Base (N-H Deprotonation) Product C4-Arylated Indole (Target) TransMet->Product Reductive Elimination (Accelerated by SPhos) Product->Pd0 Catalyst Regeneration

Pd-catalyzed Suzuki-Miyaura cycle for 4-iodoindoles highlighting key side reactions.

Quantitative Catalyst Benchmarking

Selecting the correct catalyst system is a balance between electronic activation and steric accommodation. Below is a benchmarking table synthesizing optimized conditions for sterically hindered indole cross-couplings [1][2].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/EtOH/H2O90< 30%Severe hydrodehalogenation; transmetalation stalled.
Pd(dppf)Cl2 (5 mol%)dppfK2CO3Dioxane/H2O8055%Moderate yield; competitive homocoupling of boronic acid.
Pd(OAc)2 (5 mol%)XPhosK3PO4THF/H2O8085%Excellent conversion; handles extreme steric bulk well.
Pd2(dba)3 (2.5 mol%)SPhosK3PO4Toluene/H2O100> 95%Quantitative yield; optimal for unprotected N-H indoles.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant hydrodehalogenation (indole formation) instead of my cross-coupled product? A: Hydrodehalogenation occurs when the oxidative addition complex (Pd-Ar-I) undergoes protolytic cleavage before transmetalation can occur. Because the C4 position is sterically hindered, traditional ligands like PPh3 fail to facilitate the approach of the bulky boronic acid. Actionable Solution: Switch to a highly active, bulky biaryl phosphine ligand like SPhos or XPhos. Their electron-rich nature stabilizes the Pd intermediate, while their extreme steric bulk forces reductive elimination to occur rapidly, outcompeting the protodehalogenation pathway [1].

Q2: Do I need to protect the indole nitrogen (N-H) before performing the Suzuki coupling? A: Not necessarily, provided you select the correct base. The unprotected indole N-H is weakly acidic. If strong bases (like KOtBu, NaOtBu, or high-temperature Cs2CO3) are used, the nitrogen is deprotonated. The resulting indolyl anion coordinates strongly to the palladium center, poisoning the catalyst, or undergoes competitive N-arylation (Buchwald-Hartwig amination). Actionable Solution: Use a mild base such as K3PO4 or Na2CO3 in a biphasic solvent system (e.g., Toluene/H2O). This provides enough hydroxide/phosphate to activate the boronic acid into the reactive "ate" complex without deprotonating the indole core [3].

Q3: My boronic acid is degrading before the coupling completes. How can I prevent this? A: Heteroaryl or electron-deficient boronic acids are highly prone to protodeboronation in basic, aqueous conditions at elevated temperatures. Actionable Solution: Use the corresponding pinacol boronic ester (Bpin) or MIDA boronate, which act as a slow-release mechanism for the active boronic acid. Alternatively, utilize a highly active pre-catalyst (e.g., SPhos-Pd-G3) to ensure the cross-coupling rate outpaces the degradation rate [1].

Workflow Start Analyze Substrate CheckNH Is N-H Unprotected? Start->CheckNH BaseMild Use Mild Base (K3PO4, Na2CO3) CheckNH->BaseMild Yes BaseStrong Strong Base OK (Cs2CO3, KOtBu) CheckNH->BaseStrong No (Protected) CheckSteric Assess C4 Sterics BaseMild->CheckSteric BaseStrong->CheckSteric LigandSPhos Use SPhos / XPhos (Accelerates RE) CheckSteric->LigandSPhos High Steric Bulk

Logical troubleshooting workflow for optimizing Suzuki-Miyaura coupling of 4-iodoindoles.

Self-Validating Experimental Protocol: SPhos-Optimized Suzuki Coupling

This step-by-step methodology is designed as a self-validating system. It incorporates specific analytical checkpoints to verify intermediate states and ensure causality-driven troubleshooting during the workflow.

Reagents & Materials:

  • 4-Iodoindole (1.0 equiv, limiting reagent)

  • Arylboronic acid or Aryl-Bpin (1.5 equiv)

  • Pd2(dba)3 (2.5 mol% Pd dimer = 5 mol% Pd)

  • SPhos (10 mol%)

  • Anhydrous K3PO4 (2.0 equiv, finely milled)

  • Degassed Toluene/H2O (10:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a glovebox or under strict Schlenk conditions, combine Pd2(dba)3 and SPhos in a dry reaction vial. Add 1 mL of anhydrous toluene and stir for 10 minutes.

    • Causality: Pre-mixing allows the formation of the highly active, monomeric Pd(0)-SPhos species before it is exposed to the sterically hindered substrate, preventing catalyst aggregation into inactive palladium black.

  • Substrate & Base Addition: To the active catalyst solution, add the 4-iodoindole, the arylboronic acid, and the K3PO4.

  • Solvent Addition & Degassing: Add the remaining degassed Toluene/H2O mixture to reach a final substrate concentration of 0.1 M. Purge the biphasic mixture with Argon for an additional 5 minutes. Seal the vial.

    • Causality: Water is strictly required to dissolve the phosphate base and form the reactive boronate complex essential for transmetalation.

  • Thermal Activation: Heat the reaction mixture vigorously at 90–100 °C. High-speed stirring (>800 rpm) is critical to overcome mass transfer limitations in the biphasic system.

  • Validation Checkpoint (t = 3 hours): Pause heating, allow phase separation, and sample the organic layer for LC-MS analysis.

    • Expected Outcome: Disappearance of the 4-iodoindole starting material mass; appearance of the product mass [M+H]+.

    • Troubleshooting Trigger: If a peak corresponding to [M-I+H]+ (des-iodo indole) is dominant, transmetalation is failing. Action: Add an additional 0.5 equiv of boronic acid and 0.5 mL of degassed water to push the transmetalation equilibrium.

  • Workup & Isolation: Once complete (typically 12–16 hours), cool to room temperature. Dilute with EtOAc, wash with brine to remove phosphate salts, dry the organic layer over Na2SO4, and purify via flash chromatography on silica gel.

References
  • Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity. Chemical Science. URL: [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. URL: [Link]

  • Indolylboronic Acids: Preparation and Applications. Molecules. URL: [Link]

  • Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. ChemRxiv. URL: [Link]

Optimization

Technical Support Center: Scale-Up Considerations for the Synthesis of 4-Iodo-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and safety challenges encountered when transitioning the synthesis of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and safety challenges encountered when transitioning the synthesis of 4-iodo-1H-indole-3-carbaldehyde from the benchtop to pilot-scale production.

The primary synthetic route for this highly functionalized intermediate is the Vilsmeier-Haack formylation of 4-iodoindole. While this electrophilic aromatic substitution is highly reliable at the milligram scale, scaling up introduces severe thermodynamic, mass transfer, and safety bottlenecks. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure safe, high-yield production.

Process Workflow & Mechanistic Pathway

To successfully scale this reaction, one must first understand the physical flow of operations and the underlying chemical logic.

Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl3 at 0-5°C) B 2. Substrate Addition (4-Iodoindole in DMF) A->B Exotherm Control C 3. Electrophilic Aromatic Substitution (Heating to 40-50°C) B->C Monitor Conversion D 4. Controlled Quenching (Reverse transfer to Ice/NaOH) C->D Thick Slurry Handling E 5. Product Isolation (Filtration & Washing) D->E pH Adjustment (pH 7-8) F 6. Purification (Recrystallization) E->F High Purity Target

Fig 1: Scaled-up workflow for the synthesis of 4-iodo-1H-indole-3-carbaldehyde.

Mechanism DMF DMF + POCl3 VR Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->VR -PO2Cl2- Intermediate C3-Iminium Intermediate VR->Intermediate Electrophilic Attack Indole 4-Iodoindole Indole->Intermediate C3 Nucleophilic Attack Product 4-Iodo-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis (H2O)

Fig 2: Mechanistic pathway of the Vilsmeier-Haack formylation of 4-iodoindole.

Troubleshooting Guide & FAQs

Q1: Why does the reaction mixture experience a sudden thermal runaway during the addition of POCl₃ to DMF at scale?

Causality: The formation of the Vilsmeier-Haack reagent (chloroiminium ion) is highly exothermic. At the laboratory scale, heat dissipates quickly through the glass flask. At the pilot scale, the reduced surface-area-to-volume ratio severely limits heat transfer [2]. If POCl₃ is added too rapidly at low temperatures (e.g., <5 °C), the reaction kinetics may be slow enough to cause an accumulation of unreacted POCl₃. A slight temperature increase can then trigger a rapid, uncontrollable exothermic reaction (thermal runaway) [1]. Solution: Implement a controlled, dropwise addition of POCl₃ with robust jacket cooling. Utilize reaction calorimetry (e.g., RC1x) prior to scale-up to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure the feed rate never exceeds the cooling capacity of the reactor.

Q2: The reaction mixture turns into a thick, unstirrable slurry after adding 4-iodoindole. How do we resolve this mass transfer issue?

Causality: The Vilsmeier reagent and the resulting C3-iminium intermediate are highly polar salts that are prone to precipitation, especially in highly concentrated scale-up batches [3]. Poor agitation leads to localized hotspots, unreacted pockets of substrate, and ultimately, incomplete conversion. Solution: Dilute the reaction mixture with a compatible co-solvent (such as 1,2-dichloroethane) if operating at lower temperatures, or slightly increase the DMF volume. Ensure the reactor is equipped with an anchor or pitched-blade turbine impeller designed for high-viscosity slurries, rather than a standard retreat-curve impeller.

Q3: During the aqueous quench, we observe violent outgassing and a massive exotherm. How is this mitigated?

Causality: Quenching involves the hydrolysis of unreacted POCl₃ and the iminium intermediate. This process hydrolyzes P-Cl bonds, releasing large volumes of HCl gas and thermodynamic energy [2]. The "all-in" quenching method (adding water directly to the reactor) is extremely dangerous at scale due to rapid gas evolution and potential loss of containment. Solution: Employ a "reverse quench" protocol. Slowly transfer the active reaction mixture into a larger, separate vessel containing a massive excess of ice-water or a pre-chilled aqueous sodium acetate/NaOH solution. This controls the hydrolysis rate and safely neutralizes the evolved HCl gas in real-time.

Q4: Why are we seeing poor regioselectivity or incomplete formylation of 4-iodoindole compared to standard unsubstituted indole?

Causality: The iodine atom at the C4 position exerts a steric hindrance and a mild electron-withdrawing inductive effect, which can slightly deactivate the C3 position. However, the inherent nucleophilicity of the indole C3 position usually overcomes this. If conversion remains low, it is almost always due to moisture degrading the highly sensitive Vilsmeier reagent [3]. Solution: Ensure all reagents (DMF, POCl₃) are strictly anhydrous and stored under inert gas. Validate the complete consumption of 4-iodoindole via HPLC before initiating the quench.

Quantitative Data Summary: Lab vs. Pilot Scale

To ensure a safe transition, the physical parameters of the reaction must be fundamentally altered. The table below summarizes the critical parameter shifts required for scale-up.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Causality / Rationale
POCl₃ Addition Rate 5-10 minutes2-4 hoursPrevents accumulation of unreacted POCl₃ and subsequent thermal runaway [1].
Cooling Mechanism Ice bathJacketed reactor (glycol)Compensates for the drastically reduced surface-area-to-volume ratio[2].
Agitation Magnetic stir barPitched-blade turbineOvercomes the high viscosity of the precipitated iminium salt slurry.
Quench Method Direct water additionReverse quench into baseSafely dissipates hydrolysis heat and neutralizes evolved HCl gas.
Purification Column ChromatographyRecrystallizationEliminates the need for massive solvent volumes; highly scalable and cost-efficient.

Standard Operating Procedure (SOP): Scaled-Up Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a dry, glass-lined, jacketed reactor with anhydrous DMF (3.5 equiv) under a continuous nitrogen sweep.

  • Cool the reactor jacket until the internal temperature reaches 0–5 °C.

  • Slowly dose POCl₃ (1.3 equiv) via a calibrated metering pump over 2–4 hours.

    • IPC Check: Maintain the internal temperature strictly below 10 °C. If the temperature spikes, halt the feed immediately.

  • Agitate for an additional 45 minutes at 5 °C to ensure complete complex formation.

Step 2: Substrate Addition & Electrophilic Aromatic Substitution

  • Dissolve 4-iodoindole (1.0 equiv) in a minimum volume of anhydrous DMF in a separate addition vessel.

  • Dose the substrate solution into the reactor over 1.5 hours, maintaining the internal temperature below 15 °C.

  • Gradually ramp the reactor temperature to 40–45 °C.

  • Maintain robust agitation for 4–6 hours.

    • IPC Check: Pull an aliquot for HPLC analysis. Proceed to Step 3 only when 4-iodoindole conversion is ≥ 98%.

Step 3: Reverse Quenching & Hydrolysis

  • Cool the reaction mixture to 20 °C.

  • In a separate, larger quench vessel, prepare a solution of ice-water and 2M NaOH (sufficient to neutralize the theoretical HCl yield).

  • Slowly transfer the active reaction mixture into the quench vessel over 2 hours.

    • IPC Check: Keep the quench vessel internal temperature below 25 °C. Adjust the transfer rate based on the cooling capacity.

Step 4: Isolation and Purification

  • Adjust the pH of the quenched mixture to 7.5–8.0 using 2M NaOH to fully precipitate the 4-iodo-1H-indole-3-carbaldehyde.

  • Filter the resulting solid via an industrial filter nutsche.

  • Wash the filter cake with copious amounts of distilled water until the filtrate runs neutral (pH 7) to remove residual salts and DMF.

  • Recrystallize the crude product from an ethanol/water mixture to achieve >98% purity. Dry under vacuum at 40 °C.

References

  • Bollyn, M. "Thermal Hazards of the Vilsmeier–Haack Reaction on N,N-Dimethylaniline." Organic Process Research & Development, 2005, 9(6), 982-996. URL:[Link]

  • Hamill, N. A.; Howells, M. E. "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation." ACS Symposium Series, 2014, 1181, 211-234. URL:[Link]

Reference Data & Comparative Studies

Validation

"4-iodo-1H-indole-3-carbaldehyde vs 4-bromo-1H-indole-3-carbaldehyde reactivity"

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Mechanistic causality, orthogonal functionalization, and optimized experimental workflows. Executive Summary Haloindole-3-carboxaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Mechanistic causality, orthogonal functionalization, and optimized experimental workflows.

Executive Summary

Haloindole-3-carboxaldehydes are privileged, multifunctional intermediates in modern drug discovery, offering an electron-rich indole core, an electrophilic formyl group, and a tunable halogen handle for transition-metal catalysis[1]. When designing synthetic routes toward complex heterocyclic architectures, the choice between 4-iodo-1H-indole-3-carbaldehyde and 4-bromo-1H-indole-3-carbaldehyde is a critical decision that dictates the sequence of functionalization. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on the interplay between the C4-halogen and the C3-aldehyde.

Mechanistic Causality: The "Why" Behind the Reactivity

As an application scientist, it is crucial to look beyond basic yields and understand the thermodynamic and kinetic forces driving these molecules. The reactivity differences stem from three primary factors:

A. Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step in most Pd-catalyzed cross-coupling reactions is the oxidative addition of Pd(0) into the C-X bond. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). Consequently, the 4-iodo variant undergoes oxidative addition at much lower temperatures (often room temperature to 40°C), whereas the 4-bromo variant typically requires elevated temperatures (>80°C) and specialized electron-rich ligands (e.g., XPhos, dppf) to force the catalytic cycle[2].

B. Orthogonal Chemoselectivity

The presence of both an electrophilic aldehyde and a cross-coupling-ready halogen creates a highly versatile bifunctional system[3].

  • 4-Bromo Advantage: If your synthetic strategy requires modifying the aldehyde first (e.g., via a multicomponent Ugi reaction or Schiff base condensation), the 4-bromo variant is superior[4]. The C-Br bond is robust enough to survive the condensation conditions intact, allowing for subsequent late-stage transition-metal catalysis (such as a reductive Heck cyclization)[5].

  • 4-Iodo Advantage: If the aldehyde must be preserved or modified after the carbon framework is built, the 4-iodo variant allows for mild C-C bond formation without the harsh thermal conditions that could trigger unwanted aldol condensations or Cannizzaro-type degradation of the formyl group.

C. The Peri-Interaction (Steric vs. Electronic Influence)

The C4 position on the benzene ring is spatially adjacent (peri) to the C3 position on the pyrrole ring. Iodine (Van der Waals radius: 1.98 Å) is significantly bulkier than bromine (1.85 Å). This steric bulk can force the C3-formyl group out of coplanarity with the indole system. While this disruption of resonance makes the aldehyde carbon more electrophilic, the physical blockage by the iodine atom can sterically hinder the trajectory of incoming nucleophiles during bulky multicomponent reactions. Systematic evaluation of these halogen atoms confirms that tuning the halogen directly influences the electronic behavior and condensation efficiency of the aldehyde[6].

Comparative Reactivity Profiling

The following table summarizes the physicochemical and reactivity differences to guide your building block selection.

Parameter4-Iodo-1H-indole-3-carbaldehyde4-Bromo-1H-indole-3-carbaldehyde
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Halogen Van der Waals Radius 1.98 Å1.85 Å
Suzuki-Miyaura Optimal Temp. 25°C – 40°C (Mild)80°C – 100°C (Standard)
Aldehyde Condensation Kinetics Slower (Steric hindrance at peri-position)Faster (Less steric clash)[1]
Orthogonal Stability (Ugi-4CR) Moderate (Risk of premature C-I cleavage)Excellent (C-Br remains fully intact)[5]
Primary Synthetic Role Early-stage C-C couplingLate-stage post-condensation cyclization[4]

Logical Workflows & Visualizations

ReactivityTree Start Target: C4-Functionalized Indole-3-Carbaldehyde Q1 Reaction Sequence Requirement? Start->Q1 Path1 Aldehyde Reacts First (Condensation/MCR) Q1->Path1 Ugi / Schiff Base Path2 Halogen Reacts First (Cross-Coupling) Q1->Path2 Suzuki / Heck Bromo Select: 4-Bromo Variant (Orthogonal Stability) Path1->Bromo Iodo Select: 4-Iodo Variant (High Reactivity at RT) Path2->Iodo

Decision matrix for selecting 4-iodo vs 4-bromo indole-3-carbaldehyde based on synthetic sequence.

OrthogonalWorkflow SM 4-Bromo-1H-indole- 3-carbaldehyde Ugi Ugi-4CR (Metal-Free) SM->Ugi Adduct Ugi Adduct (C-Br Intact) Ugi->Adduct Heck Pd-Catalyzed Heck Cyclization Adduct->Heck Product Azepino[3,4,5-cd]indole Scaffold Heck->Product

Orthogonal functionalization of 4-bromo-1H-indole-3-carbaldehyde via Ugi-4CR and Heck cyclization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Mild Suzuki-Miyaura Coupling (Optimized for 4-Iodo Variant)

Objective: Achieve selective C-C coupling at C4 without degrading the C3-aldehyde.

Causality Check: We utilize Pd(dppf)Cl₂ because its bidentate nature prevents premature reductive elimination, stabilizing the intermediate. K₃PO₄ is selected over NaOH/KOH; as an insoluble, mild base in organic solvents, it slowly releases the active base, preventing base-catalyzed aldol condensation of the unprotected formyl group.

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodo-1H-indole-3-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane/water (4:1 v/v) followed by anhydrous K₃PO₄ (2.0 equiv).

  • Reaction: Stir at 40°C under an argon atmosphere for 4-6 hours.

  • Validation Checkpoint (TLC/LCMS): Monitor the disappearance of the iodo starting material. The low temperature ensures the aldehyde remains unreacted (mass intact).

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Orthogonal Ugi-4CR & Heck Cyclization (Optimized for 4-Bromo Variant)

Objective: Build a complex Ugi adduct via the aldehyde, followed by intramolecular cyclization utilizing the C-Br bond[5].

Causality Check: The 4-bromo variant is strictly required here. The C-Br bond is inert to the Lewis acid/protic conditions of the Ugi reaction but perfectly primed for the subsequent Pd-catalyzed intramolecular Heck reaction[4].

Step 1: Ugi 4-Component Reaction

  • Preparation: Dissolve 4-bromo-1H-indole-3-carbaldehyde (1.0 equiv) and a primary amine (1.0 equiv) in MeOH. Stir for 30 mins to form the imine intermediate.

  • Addition: Add an isocyanide (1.0 equiv) and a carboxylic acid (1.0 equiv).

  • Reaction: Stir at room temperature for 24 hours.

  • Validation Checkpoint (NMR): Isolate the Ugi adduct. ¹H NMR must show the disappearance of the aldehyde proton (~9.9 ppm) and the retention of the aromatic C-Br signature.

Step 2: Reductive Heck Cyclization

  • Preparation: Dissolve the purified Ugi adduct in DMF. Add Pd(OAc)₂ (0.1 equiv), P(o-tol)₃ (0.2 equiv), and Et₃N (3.0 equiv).

  • Reaction: Heat to 100°C under argon for 12 hours.

  • Validation Checkpoint (LCMS): Confirm the loss of the bromine isotope pattern (M / M+2) and the formation of the cyclized azepino[3,4,5-cd]indole mass[5].

References

  • Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reports, 6(1), 315-324. URL:[Link]

  • Zaman, M., Hasan, M., Peshkov, A. A., et al. (2023). Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. Tetrahedron Letters, 130, 154769. URL:[Link]

  • Kornev, A. A., et al. (2016). A Modular Formal Total Synthesis of (±)-Cycloclavine. The Journal of Organic Chemistry, 81(16), 7432–7438. URL:[Link]

Sources

Comparative

Comparative Guide: Relative Reactivity of Halogenated Indoles in Sonogashira Cross-Coupling

Executive Summary The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing sp²-sp carbon-carbon bonds, widely utilized in the late-stage functionalization of pharmaceutical intermediates. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing sp²-sp carbon-carbon bonds, widely utilized in the late-stage functionalization of pharmaceutical intermediates. When applied to the indole scaffold—a privileged pharmacophore in drug development—the reaction's efficiency is highly variable. This guide provides an in-depth, objective comparison of the relative reactivity of halogenated indoles, analyzing how both the nature of the halogen and its position on the indole ring dictate experimental outcomes and catalyst selection.

Mechanistic Foundations: The Causality of Reactivity

The rate-determining step in the Sonogashira coupling is the oxidative addition of the active Palladium(0) catalyst into the carbon-halogen (C-X) bond[1]. The activation energy required for this step is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The intrinsic strength of the C-X bond dictates the baseline reactivity of the substrate.

  • Local Electron Density: The electronic nature of the specific carbon atom on the indole ring either facilitates or hinders the approach of the electron-rich Pd(0) species.

Halogen-Dependent Reactivity (I > Br > Cl)

In alignment with standard cross-coupling paradigms, the reactivity of haloindoles strictly follows the inverse order of their bond dissociation energies[1]:

  • Iodoindoles (Highest Reactivity): The weak C-I bond allows oxidative addition to occur rapidly, often at room temperature (25 °C) using standard catalysts like Pd(PPh3)₂Cl₂.

  • Bromoindoles (Moderate Reactivity): The stronger C-Br bond requires thermal activation (typically 60–80 °C) to overcome the activation barrier.

  • Chloroindoles (Lowest Reactivity): The highly stable C-Cl bond is generally inert under standard conditions. Activation requires elevated temperatures (>100 °C) and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos) to force the oxidative addition[2].

Position-Dependent Reactivity: The Electronic Topography of Indole

The indole core is a fused bicyclic system with an uneven distribution of electron density, which profoundly impacts positional reactivity[3].

  • C-2 Position: The most reactive position on the pyrrole ring. Its relatively lower electron density compared to C-3 makes it highly amenable to oxidative addition.

  • Benzenoid Positions (C-4, C-5, C-6, C-7): These positions behave similarly to standard aryl halides. They exhibit predictable, moderate-to-high reactivity without requiring specialized protecting groups.

  • C-3 Position (The Electronic Bottleneck): The C-3 carbon is intrinsically highly electron-rich due to the delocalization of the nitrogen lone pair. This high electron density repels the electron-rich Pd(0) catalyst, drastically raising the activation energy for oxidative addition[3].

  • The Causality of N-Protection: To successfully couple at the C-3 position, the electronic bias must be inverted. Installing an electron-withdrawing group (EWG) such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group on the N-1 position pulls electron density away from C-3, lowering the activation barrier and enabling efficient coupling[4].

ReactivityLogic Start Haloindole Substrate Halogen Halogen Leaving Group (Bond Dissociation Energy) Start->Halogen Position Indole Ring Position (Local Electron Density) Start->Position Iodo Iodoindole (I) High Reactivity (Room Temp) Halogen->Iodo Bromo Bromoindole (Br) Moderate Reactivity (60-80 °C) Halogen->Bromo Chloro Chloroindole (Cl) Low Reactivity (Requires XPhos / >100 °C) Halogen->Chloro Pos2 C-2 Position Most Reactive (Lower e- density) Position->Pos2 PosBen C-4, C-5, C-6, C-7 Standard Aryl Reactivity Position->PosBen Pos3 C-3 Position Least Reactive (Highly e- rich) Position->Pos3 EWG N-Protection (EWG) Required for C-3 Activation Pos3->EWG Electronic Modulation

Fig 1. Mechanistic logic tree dictating haloindole reactivity in Pd-catalyzed cross-couplings.

Comparative Data: Halogen and Positional Reactivity

The following table synthesizes experimental data comparing the performance of various haloindoles under optimized Sonogashira conditions. For polyhalogenated indoles, sequential couplings can be achieved by exploiting these reactivity differentials, such as coupling an iodo group at room temperature before activating a bromo group at elevated temperatures[5].

SubstrateRing PositionHalogenN-ProtectionOptimal Catalyst SystemTemp (°C)Relative Reactivity
5-Iodoindole C-5 (Benzenoid)INone requiredPd(PPh₃)₂Cl₂ / CuI25Very High
5-Bromoindole C-5 (Benzenoid)BrNone requiredPd(PPh₃)₂Cl₂ / CuI60–80High
5-Chloroindole C-5 (Benzenoid)ClNone requiredPd₂(dba)₃ / XPhos / CuI100+Low
3-Iodoindole C-3 (Pyrrole)INone requiredPd(PPh₃)₂Cl₂ / CuI25Moderate (Prone to reduction)
3-Bromoindole C-3 (Pyrrole)BrN-Ts or N-Boc Pd(PPh₃)₄ / CuI80Moderate (Requires EWG)
2-Bromoindole C-2 (Pyrrole)BrNone requiredPd(PPh₃)₄ / CuI60High

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol for the comparative Sonogashira coupling of 5-bromoindole vs. 5-iodoindole incorporates self-validating system checks.

Workflow Prep 1. Reagent Prep Dry Solvents & Substrates Cat 2. Catalyst Loading Pd(0) + CuI + Phosphine Ligand Prep->Cat Degas 3. Deoxygenation Argon Purge (Critical for Pd) Cat->Degas React 4. Coupling Reaction Temp scaled to Halogen/Position Degas->React Purify 5. Isolation Quench & Chromatography React->Purify

Fig 2. Self-validating experimental workflow for comparative Sonogashira coupling of haloindoles.

Step-by-Step Methodology

1. Reagent Preparation & System Validation:

  • Charge a flame-dried Schlenk flask with the haloindole (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Self-Validation Check: Run a parallel control reaction using 4-iodotoluene to independently verify baseline catalyst activity and reagent viability.

2. Catalyst Loading:

  • Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Causality: CuI generates the highly nucleophilic copper acetylide intermediate in situ, which subsequently undergoes transmetalation with the Pd(II) complex.

3. Deoxygenation (Critical Step):

  • Dissolve the mixture in an anhydrous, degassed amine solvent (e.g., Triethylamine or Diethylamine).

  • Perform three rigorous freeze-pump-thaw cycles or a 15-minute Argon sparge.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) and promotes the unwanted Glaser homocoupling of the alkyne.

4. Thermal Activation & Reaction Monitoring:

  • For 5-iodoindole: Stir at 25 °C.

  • For 5-bromoindole: Heat to 70 °C.

  • Self-Validation Check: Monitor the reaction via LC-MS at 1-hour intervals. The presence of alkyne dimers indicates insufficient degassing, while unreacted haloindole alongside active alkyne indicates catalyst poisoning or insufficient thermal activation.

5. Workup and Isolation:

  • Quench the reaction with saturated aqueous NH₄Cl to complex and remove the copper salts.

  • Extract with Ethyl Acetate, dry over MgSO₄, filter, and purify the crude product via silica gel column chromatography.

References

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate.5

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). 1

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC (National Institutes of Health). 4

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry (ACS Publications).2

  • Haloselectivity of Heterocycles. Baran Lab. 3

Sources

Validation

Comparative Guide: Alternative Methods for the Synthesis of 4-Substituted Indole-3-carbaldehydes

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The 4-substituted indole-3-carbaldehyde motif is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The 4-substituted indole-3-carbaldehyde motif is a privileged scaffold in medicinal chemistry, serving as a critical precursor for the synthesis of ergot alkaloids, psilocin analogs, and various targeted therapeutics[1][2]. However, the C4 position of the indole ring is intrinsically the least reactive site toward electrophilic aromatic substitution, overshadowed by the highly nucleophilic C3 position and the sterically accessible C2, C5, and C6 positions[3][4].

Historically, accessing this substitution pattern required lengthy de novo syntheses or the use of highly toxic, stoichiometric metalating agents[3][5]. Today, transition-metal-catalyzed C–H functionalization has revolutionized this paradigm. This guide objectively compares classical approaches with state-of-the-art directed C–H activation methodologies, providing mechanistic insights, comparative performance data, and validated experimental protocols to help researchers select the optimal synthetic route.

Methodological Comparison

Approach A: De Novo Synthesis & Late-Stage Formylation

The traditional approach to 4-substituted indole-3-carbaldehydes involves constructing the indole core already bearing the C4-substituent (e.g., via the Leimgruber-Batcho, Bartoli, or pericyclic cascade reactions[1]), followed by a Vilsmeier-Haack formylation at the C3 position.

  • Mechanism: Relies on the innate nucleophilicity of the C3 position of the pre-formed 4-substituted indole.

  • Pros: Highly predictable; avoids regioselectivity issues during formylation.

  • Cons: Poor step-economy. Synthesizing the specific 4-substituted indole precursor often requires 4–6 steps from commercially available benzenoid starting materials[6].

Approach B: Stoichiometric Directed Metalation (Obsolete)

Early attempts at direct C4 functionalization utilized harsh stoichiometric metalation. For instance, complexation of N-protected indoles with Cr(CO)₃ followed by lithiation, or the use of highly toxic Thallium(III) salts to form (3-formylindol-4-yl)thallium(III) intermediates, which were then subjected to Pd-catalyzed cross-coupling[3][5].

  • Mechanism: Metal coordination alters the electronic distribution or relies on steric bulk (e.g., bulky N-protecting groups) to force metalation at C4[7].

  • Pros: Achieves direct functionalization.

  • Cons: Extremely toxic (Thallium), requires stoichiometric transition metals (Chromium), and exhibits poor functional group tolerance.

Approach C: Transition-Metal Catalyzed Directed C–H Functionalization (State-of-the-Art)

Modern methodologies utilize the existing C3-formyl group to direct transition metals (Pd, Ru, Rh) to the proximal C4–H bond[8][9]. A breakthrough in this area is the use of Transient Directing Groups (TDGs) . By adding catalytic amounts of an amino acid (e.g., glycine), the C3-aldehyde reversibly forms an imine. This imine nitrogen coordinates to a Palladium(II) catalyst, forming a highly favored 6-membered palladacycle precisely at the C4 position[10][11].

  • Mechanism: Reversible imine condensation

    
     Pd-coordination 
    
    
    
    Regioselective C4–H cleavage
    
    
    Cross-coupling
    
    
    Hydrolysis (releasing the product and regenerating the TDG).
  • Pros: Exceptional step-economy, mild conditions, broad substrate scope, and utilizes inexpensive TDGs[10].

  • Cons: Requires optimization of the acidic additives to prevent competing pathways (e.g., 3,2-carbonyl migration)[12][13].

SyntheticStrategies Target Target Scaffold: 4-Substituted Indole-3-carbaldehyde DeNovo Classical: De Novo Synthesis (e.g., Bartoli / Diels-Alder) VH Late-Stage Vilsmeier-Haack Formylation at C3 DeNovo->VH VH->Target Metal Obsolete: Stoichiometric Metalation (Tl, Cr) Quench Electrophilic Quench / Cross-Coupling Metal->Quench Quench->Target CH Modern: Directed C-H Functionalization Cat Pd/Ru/Rh Catalysis (TDG or Direct DG) CH->Cat Cat->Target

Fig 1. Evolution of synthetic strategies for accessing 4-substituted indole-3-carbaldehydes.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three primary methodologies discussed. Data is aggregated from standard yields and operational parameters reported in recent methodology literature[1][3][5][10].

MetricDe Novo + FormylationStoichiometric MetalationPd-Catalyzed C–H Activation (TDG)
Overall Step Count 4 – 7 steps3 – 4 steps1 step (from Indole-3-carbaldehyde)
C4 Regioselectivity >99% (Pre-installed)Moderate to High (70-90%)>95% (Catalyst/TDG controlled)
Typical Yield (C4) 40 – 60% (Over all steps)13 – 36%[5]65 – 92% [8][11]
Reagent Toxicity Low to ModerateHigh (e.g., Tl, Cr)Low (Catalytic Pd, Amino Acids)
Functional Group Tolerance Poor (Sensitive to Grignards/Acids)Poor (Requires robust protection)Excellent (Tolerates halides, esters)
Scalability High (Industrial standard)Low (Safety hazards)High (Up to 20g scale demonstrated)[3]

Mechanistic Deep-Dive: TDG-Enabled Palladacycle

The causality behind the success of the modern Pd-catalyzed approach lies in transition-state geometry. The formyl group at C3 is a weak directing group on its own. However, the introduction of glycine (TDG) converts the aldehyde into an imine in situ.

The imine nitrogen acts as a strong


-donor to the Pd(II) center. Because of the rigid geometry of the indole core, the Pd(II) center is positioned perfectly over the C4–H bond, forming a stable 6-membered palladacycle intermediate[10][11]. Activation at C2 would require a highly strained 4-membered metallacycle, thus ensuring exclusive C4 regioselectivity.

TDGMechanism N1 Indole-3-carbaldehyde + Glycine (TDG) N2 Imine Condensation (Transient Directing Group) N1->N2 N3 Pd(II) Coordination to Imine Nitrogen N2->N3 N4 Regioselective C4-H Cleavage (6-Membered Palladacycle) N3->N4 N5 Oxidative Addition (Ar-I) & Reductive Elimination N4->N5 N6 Hydrolysis: Product Release & TDG Regeneration N5->N6 N6->N2 TDG Recycle

Fig 2. Catalytic cycle of TDG-directed Pd-catalyzed C4-arylation of indole-3-carbaldehyde.

Standardized Experimental Protocol

The following self-validating protocol details the C4-arylation of unprotected 1H-indole-3-carbaldehyde using a Transient Directing Group (TDG) strategy. This method is highly reproducible and avoids the need for N-protection[9][10][11].

Materials Required:
  • 1H-indole-3-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Aryl iodide (e.g., 4-iodoanisole) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 10 mol%)

  • Glycine (TDG) (0.2 mmol, 20 mol%)

  • Silver carbonate [Ag₂CO₃] (1.0 mmol, 1.0 equiv) - Acts as an oxidant/halide scavenger

  • Hexafluoro-2-propanol (HFIP) / Acetic Acid (AcOH) (9:1 v/v, 3.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 1H-indole-3-carbaldehyde (145 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 10 mol%), glycine (15.0 mg, 20 mol%), and Ag₂CO₃ (275 mg, 1.0 equiv).

  • Coupling Partner Addition: Add the aryl iodide (1.5 mmol). If the aryl iodide is a liquid, add it after the solvent in the next step.

  • Solvent Introduction: Add the HFIP/AcOH solvent mixture (3.0 mL) to the tube.

    • Causality Note: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar palladacycle intermediate, while AcOH facilitates the reversible imine condensation/hydrolysis cycle of the TDG[12].

  • Heating & Stirring: Seal the tube with a Teflon-lined screw cap. Stir the reaction mixture at 100 °C in a pre-heated oil bath for 16–24 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material and the appearance of a lower-Rf UV-active spot indicates completion.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd black and silver salts. Wash the Celite pad with additional EtOAc (20 mL).

    • Validation: The filtrate should be clear and free of black particulates. If particulates remain, refilter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford the pure 4-aryl-1H-indole-3-carbaldehyde.

References

  • Ohta, T., Shinoda, J., & Somei, M. (1993). An Unusual 1-Oxa-2-sila-3-cyclopentene Ring Formation: in the Palladium Catalyzed Reaction of Thallium Compound with 2-Methyl-4-trimethylsilyl-3-butyn-2-ol. Chemistry Letters.[Link]

  • Volla, C. M. R., et al. (2021). Biologically active C4-substituted indoles and azaindoles. Advanced Synthesis & Catalysis.[Link]

  • Leitch, J. A., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews.[Link]

  • Harada, S., Nemoto, T., et al. (2025). Recent advances in the synthesis of 3,4-fused tricyclic indoles. RSC Advances.[Link]

  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.[Link]

  • Beaudry, C. M., et al. Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Oregon State University.[Link]

  • Prabhu, K. R., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.[Link]

  • Shi, Z., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes. Chemical Science.[Link]

  • Somei, M., et al. (2000). Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products. Yakugaku Zasshi.[Link]

Sources

Comparative

"biological activity of halogenated indole-3-carbaldehydes"

Comparative Guide: Biological Activity of Halogenated Indole-3-Carbaldehydes vs. Non-Halogenated Precursors Indole-3-carbaldehyde (I3C) is a ubiquitous microbial metabolite of tryptophan and a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of Halogenated Indole-3-Carbaldehydes vs. Non-Halogenated Precursors

Indole-3-carbaldehyde (I3C) is a ubiquitous microbial metabolite of tryptophan and a "privileged scaffold" in medicinal chemistry. While native I3C exhibits baseline anti-inflammatory, antimicrobial, and Aryl hydrocarbon Receptor (AhR) agonistic properties, structural modifications—specifically halogenation—dramatically alter its pharmacodynamics.

This guide provides an objective, data-driven comparison of halogenated indole-3-carbaldehydes against their non-halogenated counterparts, detailing the mechanistic causality behind their enhanced biological activities and providing validated experimental workflows for drug development professionals.

Mechanistic Rationale: The Causality of Halogenation

The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring is not merely an exercise in structural diversity; it is a calculated modulation of electronic and steric parameters[1].

  • Electronic Modulation (The Inductive Effect): Highly electronegative atoms, such as Fluorine at the C4 position, exert a strong electron-withdrawing effect on the indole ring. This pulls electron density away from the indole nitrogen, lowering its pKa. Consequently, the hydrogen-bond donor capacity of the N-H group is altered, which directly dictates how the molecule interacts with the hydrophilic residues of target protein binding pockets[1]. Furthermore, electron-withdrawing groups strengthen electrostatic bonds with bacterial cell wall structures[2].

  • Steric Bulk and Lipophilicity: Heavier halogens like Iodine (e.g., at the C5 position) introduce significant steric bulk and polarizability. This increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. In receptor binding—such as the hydrophobic pocket of the AhR—these bulky halogens anchor the molecule via robust Van der Waals interactions[1].

The synergistic combination of these effects (e.g., in 4-Fluoro-5-iodoindole-3-carbaldehyde) results in a highly functionalized derivative with binding affinities that far surpass native I3C[1].

Comparative Biological Activity Profiles

To objectively assess the performance of halogenated derivatives, we must compare quantitative experimental data across key biological targets: Quorum Sensing (QS) inhibition, Antibacterial efficacy, and AhR agonism.

Table 1: Antimicrobial & Quorum Sensing (QS) Inhibition Efficacy

Bacterial quorum sensing is a cell-to-cell communication process critical for biofilm formation and virulence. Halogenation significantly disrupts this pathway.

Compound VariantTarget Organism / PathwayKey Performance MetricMechanistic Observation
Native I3C General QS pathwaysBaseline IC₅₀Weak baseline interference with QS-regulated functions.
Brominated I3C General QS pathways2- to 13-fold reduction in IC₅₀Specific halogenation patterns drastically increase anti-QS potency[1].
4-Fluoro-5-iodo-I3C Acinetobacter baumannii (XDRAB)High Antibiofilm ActivitySynergistic electronic/steric effects disrupt biofilm matrix formation[1].
Nitro/Halogenated I3C-Pyrazolines Escherichia coliInhibition Diameter: 4.8 cm (at 0.1 mg/ml)Electron-withdrawing groups enhance binding to bacterial cell wall proteins, surpassing standard antibiotics (3.8 cm)[2].
Table 2: Aryl Hydrocarbon Receptor (AhR) Agonism

I3C is a known precursor to highly potent AhR ligands (e.g., tryptanthrins and indirubins). Halogenating the I3C precursor prior to oxidative transformation yields species-specific AhR super-agonists[3].

Compound Variant (Metabolite)Assay Cell LineAhR Potency vs. TCDD (Standard)
Native Tryptanthrin (from I3C)Human HG2L7.5c1Moderate Agonist
3,9-dibromotryptanthrin Human HG2L7.5c1Equipotent to TCDD[3]
3-bromotryptanthrin Human HG2L7.5c110-times more potent than TCDD[3]

Note: Interestingly, 3-bromotryptanthrin is >10,000 times less potent than TCDD in mouse H1L7.5c3 cell lines, proving that halogenation drives extreme species-selective receptor conformations[3].

Systems Visualization: Pathways and Workflows

To understand how these halogenated compounds exert their biological effects and how they are synthesized, the following logical systems are mapped out.

AhR Signaling Pathway Activation

Halogenated indole derivatives act as potent ligands for cytosolic AhR, initiating a cascade that results in the transcription of xenobiotic and immune-regulatory genes.

AhR_Pathway Ligand Halogenated Indole Derivative (e.g., Bromo-I3C) Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) Ligand->Cytosol Binds Translocation Nuclear Translocation Cytosol->Translocation Dissociation of Chaperones ARNT Heterodimerization with ARNT Translocation->ARNT XRE Binding to XRE (Xenobiotic Response Elements) ARNT->XRE Transcription Target Gene Transcription (CYP1A1, IL-10, etc.) XRE->Transcription

AhR signaling pathway activation by halogenated indole derivatives leading to gene transcription.

Experimental Workflow for Halogenated I3Cs

The development of these compounds requires a strict, iterative workflow balancing chemical synthesis with biological validation.

Experimental_Workflow Synthesis Chemical Synthesis (Halogenation/Substitution) Characterization Structural Elucidation (NMR, HRMS, HPLC) Synthesis->Characterization InVitro In Vitro Screening (QS Inhibition, AhR Luciferase) Characterization->InVitro SAR SAR Analysis (Electronic & Steric Profiling) InVitro->SAR SAR->Synthesis Iterative Refinement Lead Lead Optimization (e.g., 4-Fluoro-5-iodo-I3C) SAR->Lead

Iterative experimental workflow for the synthesis and biological evaluation of halogenated I3Cs.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of N-Substituted Halogenated Indole-3-Carbaldehydes

Causality Check: N-alkylation prevents unwanted tautomerization and locks the indole in a specific conformation, which is critical for targeted tyrosinase or AhR inhibition[4].

  • Preparation: Dissolve 0.01 mol of the selected halogenated indole-3-carbaldehyde (e.g., 5-bromoindole-3-carbaldehyde) in 20 mL of dry acetone[4].

  • Deprotonation: Add 0.025 mol of anhydrous Potassium Carbonate (K₂CO₃) to the solution. Stir at room temperature for 30 minutes to deprotonate the indole nitrogen[4].

  • Substitution: Dropwise, add 0.011 mol of the alkylating agent (e.g., ethyl bromide or iodomethane) dissolved in 10 mL of dry acetone while maintaining the reaction temperature precisely at 50 °C[4].

  • Reaction & Monitoring: Stir the mixture continuously for 3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase[4].

  • Isolation: Filter the mixture to remove the formed inorganic salts. Evaporate the solvent under reduced pressure and purify the crude product via column chromatography to yield the target derivative[4].

Protocol 2: AhR Agonist Luciferase Reporter Assay

Causality Check: Using stably transfected cell lines ensures that luminescence is a direct, proportional readout of AhR-XRE binding, eliminating false positives from off-target cytotoxicity[3].

  • Cell Culture: Seed recombinant human hepatoma cells (HG2L7.5c1) stably transfected with an AhR-responsive luciferase reporter gene into 96-well plates[3].

  • Treatment: Treat the cells with varying concentrations (e.g., 1 nM to 10 μM) of the halogenated indole derivatives (e.g., 3-bromotryptanthrin derived from bromo-I3C) alongside TCDD as a positive control and DMSO as a vehicle control[3].

  • Incubation: Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Lysis & Readout: Lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.

  • Validation: To confirm AhR-specific action, co-treat a subset of wells with the AhR antagonist CH223191. A drop in luminescence validates that the halogenated compound's activity is strictly AhR-dependent[3].

Protocol 3: Quorum Sensing (QS) Inhibition Assay
  • Inoculation: Inoculate the biosensor strain (e.g., Chromobacterium violaceum for violacein pigment readout or A. baumannii for biofilm mass) in LB broth to an OD₆₀₀ of 0.1.

  • Compound Addition: Add the halogenated indole-3-carbaldehyde at sub-MIC (Minimum Inhibitory Concentration) levels to ensure the readout measures QS inhibition, not outright bactericidal activity[1].

  • Quantification: After 24 hours of incubation, extract the violacein pigment using butanol or stain the biofilm with 0.1% Crystal Violet. Measure absorbance (OD₅₉₀). Calculate the IC₅₀ relative to the untreated control[1].

References

  • Saleh, J.H., & Abdulkarim, M.G. PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. Chemical Problems. Available at: [Link]

  • National Institutes of Health (PMC). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Available at: [Link]

  • Chemical Research in Toxicology (ACS Publications). A Biomimetic, One-Step Transformation of Simple Indolic Compounds to Malassezia-Related Alkaloids with High AhR Potency and Efficacy. Available at: [Link]

Sources

Validation

Strategic Selection of C4-Halogenated Indoles: A Cost-Benefit Analysis of 4-Iodo vs. 4-Bromo Derivatives in Cross-Coupling Synthesis

Introduction: The C4-Functionalization Dilemma Indole cores are privileged scaffolds ubiquitous in natural products and active pharmaceutical ingredients (APIs). Functionalization at the C4 position is notoriously challe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The C4-Functionalization Dilemma

Indole cores are privileged scaffolds ubiquitous in natural products and active pharmaceutical ingredients (APIs). Functionalization at the C4 position is notoriously challenging but essential for synthesizing complex targets, ranging from ergot alkaloids to marine bis-indoles like dictyodendrin and dragmacidin.

When designing a synthetic route involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), chemists face a critical decision: should they utilize a 4-bromoindole or a 4-iodoindole building block? This choice fundamentally dictates the reaction kinetics, catalyst selection, and the overall economic viability of the scale-up process.

This guide provides a rigorous, data-driven comparison of these two derivatives, analyzing their mechanistic reactivity, economic impact, and practical performance in the laboratory.

Mechanistic Causality: Reactivity vs. Stability

The fundamental difference in reactivity between 4-iodo and 4-bromo indoles is governed by the Carbon-Halogen Bond Dissociation Energy (BDE). The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F[1].

  • 4-Iodoindole (Weaker C-I Bond): The C-I bond (~65 kcal/mol) is significantly longer and weaker than the C-Br bond. Because the oxidative addition of the Pd(0) active species into the C-X bond is typically the rate-determining step, 4-iodoindoles undergo this step rapidly. This allows for lower reaction temperatures, reduced catalyst loading, and the use of simpler, less expensive phosphine ligands (e.g., PPh₃)[2].

  • 4-Bromoindole (Stronger C-Br Bond): The C-Br bond (~81 kcal/mol) presents a higher activation energy barrier. To accelerate oxidative addition and prevent the catalyst from falling into a resting state, 4-bromoindoles require more thermal energy (heating to 80–110°C) or the use of electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos)[2].

ReactivityLogic Start Select C4-Haloindole Iodo 4-Iodoindole (Weaker C-I Bond) Start->Iodo Bromo 4-Bromoindole (Stronger C-Br Bond) Start->Bromo Mild Mild Conditions (Low Temp, Simple Ligands) Iodo->Mild Harsh Forcing Conditions (High Temp, Bulky Ligands) Bromo->Harsh HighYield High Yield / Fast Kinetics Mild->HighYield Harsh->HighYield If optimized Econ Cost-Effective Scale-up Harsh->Econ

Caption: Logical decision matrix for selecting 4-haloindoles based on bond energetics.

Economic Analysis: Cost vs. Benefit

While 4-iodoindole offers distinct kinetic advantages, the economic reality of sourcing these building blocks heavily influences process chemistry.

  • 4-Bromoindole is widely available commercially. For instance, standard commercial pricing lists 4-bromoindole at approximately $417 for 5g. Its synthesis from 2-methyl-3-nitroaniline or via the Batcho-Leimgruber method is well-established, highly scalable, and stable under standard atmospheric conditions.

  • 4-Iodoindole is considerably more expensive and often requires custom synthesis (e.g., via thallation/iodination or the Sandmeyer reaction of 4-aminoindole), adding synthetic steps and safety overhead due to the handling of toxic intermediates[3]. Furthermore, iodo-derivatives are generally more light-sensitive, requiring specialized storage.

Table 1: Comparative Profile of 4-Haloindoles
Parameter4-Bromoindole4-Iodoindole
Commercial Cost (Approx. / 5g) ~$400 - $500>$1,500 (or custom synthesis)
C-X Bond Dissociation Energy ~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate ModerateVery Fast
Typical Pd Catalyst System Pd(OAc)₂ / SPhos or XPhosPd(PPh₃)₄ or PdCl₂(dppf)
Typical Reaction Temp. 80°C - 110°C25°C - 60°C
Storage Stability High (Light/Air stable)Moderate (Requires dark storage)

Quantitative Performance in Cross-Coupling

When comparing the two substrates in Suzuki-Miyaura and Sonogashira couplings, the iodo-derivative consistently reaches completion faster and under milder conditions[4]. However, with modern Buchwald ligands, the bromo-derivative can achieve parity in yield, albeit at higher temperatures.

Table 2: Experimental Yields in Cross-Coupling (Model Systems)
Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
Suzuki-Miyaura 4-IodoindolePhenylboronic acid2 mol% Pd(PPh₃)₄, K₂CO₃THF/H₂O, 60°C, 4h>95%
Suzuki-Miyaura 4-BromoindolePhenylboronic acid2 mol% Pd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100°C, 12h88-92%
Sonogashira 4-IodoindolePhenylacetylene2 mol% PdCl₂(PPh₃)₂, CuIEt₃N, RT, 6h94%
Sonogashira 4-BromoindolePhenylacetylene5 mol% PdCl₂(PPh₃)₂, CuIEt₃N/DMF, 80°C, 16h81%

Self-Validating Experimental Protocols

To ensure reproducibility and mechanistic integrity, the following protocol outlines the Suzuki-Miyaura coupling for 4-bromoindole . We focus on the bromo-derivative as it requires more rigorous technique to overcome the higher activation energy barrier.

Causality Note: We utilize Pd(OAc)₂ with SPhos. The electron-rich biaryl phosphine accelerates oxidative addition into the stubborn C-Br bond, while its steric bulk promotes the final reductive elimination step. A biphasic Toluene/H₂O solvent system is chosen to dissolve both the organic substrates and the inorganic base (K₃PO₄), ensuring efficient transmetalation at the phase boundary.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoindole
  • Reaction Setup & Degassing: In a flame-dried Schlenk tube, add 4-bromoindole (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).

    • Self-Validation Check: Using a 0.5 equiv excess of boronic acid compensates for competitive protodeboronation that occurs at elevated temperatures.

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

  • Solvent Introduction: Add degassed Toluene (4 mL) and degassed H₂O (1 mL).

    • Crucial Step: Oxygen must be rigorously excluded via 3 freeze-pump-thaw cycles. Oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) and promote unwanted homocoupling of the boronic acid.

  • Heating: Seal the tube under argon and heat to 100°C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: Monitor via TLC or LC-MS. The disappearance of the starting material UV spot (254 nm) and the emergence of a more polar fluorescent spot indicates successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-arylindole.

ProtocolWorkflow Degas 1. Degas Solvents (Prevent Pd Oxidation) Mix 2. Combine Reagents (Substrate, Boronic Acid) Degas->Mix Cat 3. Add Pd/Ligand (Pd(OAc)2 + SPhos) Mix->Cat Heat 4. Heat to 100°C (Overcome Activation Energy) Cat->Heat Workup 5. Aqueous Workup & Chromatography Heat->Workup

Caption: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura coupling of 4-bromoindole.

Strategic Recommendations

  • Discovery Phase / Medicinal Chemistry: When synthesizing a few milligrams of an analog library, time is the most valuable resource. Use 4-iodoindole to guarantee rapid, high-yielding couplings under mild conditions, minimizing the need for extensive reaction optimization.

  • Process Chemistry / Scale-Up: When moving to multi-gram or kilogram scale, the cost of the starting material dominates the economics. 4-bromoindole is the superior choice. The initial time investment required to optimize the catalyst/ligand system (e.g., employing Buchwald ligands) is rapidly offset by the drastically lower cost and higher stability of the bromo-precursor.

References

  • National Institutes of Health. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions". PMC. URL:[Link]

  • Frontiers in Microbiology. "Antibiofilm and Antimicrobial Activities of Chloroindoles". Frontiers. URL:[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Reactant of Route 1
4-iodo-1H-indole-3-carbaldehyde
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Reactant of Route 2
4-iodo-1H-indole-3-carbaldehyde
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